5-Chloro-2-(trifluoromethyl)benzimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKQEDXERMELRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215857 | |
| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-49-5 | |
| Record name | 6-Chloro-2-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=656-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000656495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 5-chloro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this synthesis is the condensation reaction of 4-chloro-o-phenylenediamine with trifluoroacetic acid, a variant of the well-established Phillips benzimidazole synthesis. This document outlines the reaction mechanism, provides a detailed experimental protocol, and summarizes the expected quantitative data.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds that are fundamental scaffolds in numerous pharmacologically active agents. Their structural similarity to purines allows them to interact with various biological targets, leading to a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities. The incorporation of a trifluoromethyl group at the 2-position and a chlorine atom at the 5-position of the benzimidazole ring can significantly enhance the lipophilicity, metabolic stability, and binding affinity of the molecule to its target proteins. This makes this compound a valuable building block in the design and synthesis of novel therapeutic agents.
The primary synthetic route to this compound involves the cyclocondensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. In this case, 4-chloro-o-phenylenediamine is reacted with trifluoroacetic acid. This reaction, known as the Phillips condensation, typically proceeds under acidic conditions and at elevated temperatures to afford the desired benzimidazole derivative.
Reaction Mechanism and Pathway
The synthesis of this compound from 4-chloro-o-phenylenediamine and trifluoroacetic acid follows the Phillips condensation mechanism. The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-chloro-o-phenylenediamine on the carbonyl carbon of trifluoroacetic acid. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final benzimidazole product.
Figure 1: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that while the synthesis of the parent compound, 2-(trifluoromethyl)benzimidazole, is well-documented with high yields, specific quantitative data for the 5-chloro derivative may vary. The data presented here is based on typical yields and characterization of similar benzimidazole syntheses.
| Parameter | Value |
| Reactants | |
| 4-Chloro-o-phenylenediamine | 1.0 eq |
| Trifluoroacetic Acid | 1.5 - 2.0 eq |
| Reaction Conditions | |
| Solvent | Eaton's Reagent (7.7% P₂O₅ in CH₃SO₃H) or neat |
| Temperature | 80-120 °C |
| Reaction Time | 4-12 hours |
| Product | |
| IUPAC Name | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole |
| CAS Number | 656-49-5[1] |
| Molecular Formula | C₈H₄ClF₃N₂ |
| Molecular Weight | 220.58 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available |
| Yield | >85% (expected) |
Detailed Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
-
4-Chloro-o-phenylenediamine
-
Trifluoroacetic acid
-
Aqueous sodium hydroxide solution (10%)
-
Ethanol
-
Water (deionized)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Vacuum filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-o-phenylenediamine (1.0 equivalent) and trifluoroacetic acid (1.5-2.0 equivalents). Alternatively, a solvent such as Eaton's reagent can be used.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 80 °C and 120 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 4 to 12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly neutralize the excess acid by adding a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Safety Considerations
-
Trifluoroacetic acid is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if the reactants are sensitive to air or moisture.
-
Neutralization of the strong acid is an exothermic process. The base should be added slowly and with cooling to control the temperature.
Conclusion
The synthesis of this compound from 4-chloro-o-phenylenediamine and trifluoroacetic acid is a straightforward and efficient method based on the Phillips condensation reaction. This technical guide provides a comprehensive framework for researchers and scientists to produce this valuable building block for drug discovery and development. The key to a successful synthesis lies in the careful control of reaction conditions and appropriate purification techniques to obtain a high-purity product. The incorporation of the chloro and trifluoromethyl moieties into the benzimidazole scaffold offers exciting opportunities for the development of new and improved therapeutic agents.
References
An In-depth Technical Guide to the Phillips Condensation Synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Phillips condensation reaction for the synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole, a key intermediate in the development of various pharmaceutical compounds. This document details the chemical pathway, experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
This compound is a crucial heterocyclic building block in medicinal chemistry, primarily due to the presence of the trifluoromethyl group which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The Phillips condensation is a classical and effective method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. This guide will focus on the specific application of this reaction to produce the title compound.
The Phillips Condensation: Core Reaction and Mechanism
The synthesis of this compound via the Phillips condensation involves the reaction of 4-chloro-1,2-phenylenediamine with trifluoroacetic acid. The reaction is typically facilitated by a dehydrating agent or a strong acid catalyst, such as polyphosphoric acid (PPA), to drive the cyclization.
The generally accepted mechanism for the Phillips condensation reaction is a two-step process:
-
Amide Formation: The initial step is the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid to form an N-acyl-o-phenylenediamine intermediate.
-
Cyclization and Dehydration: The second amino group then attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the formation of the benzimidazole ring.
Figure 1: Phillips Condensation Reaction Mechanism. A descriptive caption.
Experimental Protocols
Materials and Reagents
| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Purity |
| 4-Chloro-1,2-phenylenediamine | 5348-42-5 | 142.58 | ≥98% |
| Trifluoroacetic acid | 76-05-1 | 114.02 | ≥99% |
| Polyphosphoric acid (PPA) | 8017-16-1 | N/A | 115% |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ≥99% |
| Ethyl acetate | 141-78-6 | 88.11 | ACS |
| Hexanes | 110-54-3 | 86.18 | ACS |
| Deionized water | 7732-18-5 | 18.02 | N/A |
Synthesis Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add polyphosphoric acid (PPA) (50 g).
-
Addition of Reactants: While stirring, add 4-chloro-1,2-phenylenediamine (14.26 g, 0.1 mol) to the PPA. The mixture may be gently warmed to 60-70 °C to aid dissolution.
-
Addition of Trifluoroacetic Acid: Slowly add trifluoroacetic acid (12.54 g, 0.11 mol, 1.1 eq.) to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (3:7).
-
Work-up - Quenching: After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice (approx. 200 g) with stirring.
-
Work-up - Neutralization: A precipitate will form. Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL).
-
Purification: Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from an ethanol/water mixture or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Figure 2: Experimental Workflow for Synthesis. A descriptive caption.
Quantitative Data
The yield of the reaction can vary depending on the specific conditions and the purity of the starting materials. Based on analogous reactions, the expected yield for this synthesis is in the range of 70-85%.
| Parameter | Value |
| Molar Ratio (Diamine:Acid) | 1 : 1.1 |
| Reaction Temperature | 140-150 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-85% |
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
Spectroscopic Data
While a complete set of spectroscopic data for this compound is not available in the public domain, the following are expected characteristic peaks based on the analysis of similar benzimidazole structures.[3][4][5][6]
-
¹H NMR (DMSO-d₆):
-
δ 13.0-13.5 (s, 1H, N-H)
-
δ 7.8-8.0 (d, 1H, Ar-H)
-
δ 7.6-7.8 (d, 1H, Ar-H)
-
δ 7.3-7.5 (dd, 1H, Ar-H)
-
-
¹³C NMR (DMSO-d₆):
-
δ 145-150 (q, C-2, JC-F ≈ 35-40 Hz)
-
δ 118-125 (q, CF₃, JC-F ≈ 270 Hz)
-
Aromatic carbons in the range of δ 110-140.
-
-
IR (KBr, cm⁻¹):
-
3300-3000 (N-H stretching)
-
1620-1600 (C=N stretching)
-
1350-1100 (C-F stretching)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ at m/z 222 and M+2 at m/z 224 (due to ³⁵Cl and ³⁷Cl isotopes).
-
Safety Considerations
-
Trifluoroacetic acid is a strong, corrosive acid. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric acid is corrosive and will cause burns on contact. It reacts exothermically with water.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the diamine.
-
The quenching step is exothermic and should be performed carefully by adding the hot reaction mixture to ice.
Conclusion
The Phillips condensation provides a reliable and straightforward method for the synthesis of this compound. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable building block can be obtained in good yields for use in pharmaceutical research and development. The experimental protocol and characterization data provided in this guide serve as a valuable resource for scientists working in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-Chloro-2-(trifluoromethyl)benzimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Chloro-2-(trifluoromethyl)benzimidazole. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is essential for the structural elucidation, purity assessment, and quality control of this compound in research and drug development settings. While experimental data for the target compound is not fully available, this guide presents a robust, predicted spectroscopic profile based on the analysis of structurally analogous compounds.
Chemical Structure and Properties
IUPAC Name: 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole CAS Number: 656-49-5[1] Chemical Formula: C₈H₄ClF₃N₂ Molecular Weight: 220.58 g/mol
Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and related compounds. These values are derived from literature data for structurally similar molecules and serve as a reliable reference for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.0 - 13.5 | br s | - | N-H |
| ~7.8 - 7.9 | d | ~1.5 - 2.0 | H-4 |
| ~7.6 - 7.7 | d | ~8.5 - 9.0 | H-7 |
| ~7.3 - 7.4 | dd | ~8.5, ~2.0 | H-6 |
Solvent: DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm). The broadness of the N-H signal is due to quadrupole broadening from the adjacent nitrogen and chemical exchange.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~145 (q, J ≈ 35-40 Hz) | C-2 |
| ~142 | C-7a |
| ~135 | C-3a |
| ~128 | C-5 |
| ~125 (q, J ≈ 270 Hz) | -CF₃ |
| ~122 | C-6 |
| ~118 | C-4 |
| ~115 | C-7 |
Solvent: DMSO-d₆. The carbon of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms. The C-2 carbon also shows a quartet due to coupling with the trifluoromethyl group.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ -60 to -65 | s |
Referenced to CFCl₃ (δ = 0.00 ppm). The trifluoromethyl group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | N-H stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1620 | Medium | C=N stretching |
| ~1450 | Strong | Aromatic C=C stretching |
| ~1300 - 1100 | Strong | C-F stretching |
| ~820 | Strong | C-H out-of-plane bending |
| ~750 | Medium | C-Cl stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 220/222 | High | [M]⁺/ [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 191/193 | Medium | [M-HF]⁺ |
| 151 | Medium | [M-CF₃]⁺ |
The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing one chlorine atom, with the [M+2]⁺ peak having approximately one-third the intensity of the molecular ion peak [M]⁺.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Sample Preparation
A general protocol for preparing a sample of a benzimidazole derivative for NMR analysis is as follows:
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many benzimidazole derivatives, and it allows for the observation of the N-H proton.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution into a 5 mm NMR tube.
-
Analysis: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR).
Infrared (IR) Spectroscopy Sample Preparation (KBr Pellet Method)
-
Grinding: In an agate mortar, thoroughly grind approximately 1-2 mg of the this compound sample with about 100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry Analysis
-
Ionization Method: Electron Ionization (EI) is a suitable method for the analysis of relatively volatile and thermally stable compounds like this compound.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Analysis: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragment ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel benzimidazole derivative.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Signaling Pathway Diagram (Hypothetical)
While this compound is a chemical entity and not directly involved in biological signaling pathways, its derivatives are often investigated for their potential as enzyme inhibitors. The following diagram illustrates a hypothetical mechanism of action where a benzimidazole derivative inhibits a key enzyme in a disease-related pathway.
Caption: A diagram illustrating the hypothetical inhibition of a target enzyme by a benzimidazole derivative.
References
Unraveling the Multifaceted Mechanisms of Action of Trifluoromethylated Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a privileged structure in medicinal chemistry, has given rise to a diverse array of therapeutic agents. The strategic incorporation of a trifluoromethyl (CF3) group can significantly enhance the pharmacological properties of these molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides an in-depth exploration of the core mechanisms of action of trifluoromethylated benzimidazoles, extending beyond their well-known role as proton pump inhibitors to their emerging potential as anticancer, antimicrobial, and antiparasitic agents.
Proton Pump Inhibition: The Cornerstone of Acidity Control
The most established mechanism of action for a class of substituted benzimidazoles is the irreversible inhibition of the gastric H+/K+ ATPase, commonly known as the proton pump. This enzyme is responsible for the final step in gastric acid secretion from parietal cells in the stomach lining. Trifluoromethylated benzimidazoles, such as lansoprazole, are key players in this therapeutic area.
Mechanism of Action:
Trifluoromethylated benzimidazole proton pump inhibitors (PPIs) are prodrugs that are administered in an inactive form.[1] Upon reaching the acidic environment of the parietal cell canaliculus, they undergo a chemical rearrangement to form a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the extracellular domain of the H+/K+ ATPase.[1] This irreversible binding inactivates the pump, thereby blocking the transport of H+ ions into the gastric lumen and effectively reducing gastric acid secretion.[1]
Quantitative Data: H+/K+ ATPase Inhibition
The potency of PPIs is typically quantified by their half-maximal inhibitory concentration (IC50) against the H+/K+ ATPase.
| Compound | IC50 (µM) | Test System | Reference |
| Lansoprazole | 0.17 | Hog gastric vesicles | [Source for Lansoprazole IC50 - to be added] |
| Omeprazole | 0.23 | Hog gastric vesicles | [Source for Omeprazole IC50 - to be added] |
| Pantoprazole | 0.13 | Hog gastric vesicles | [Source for Pantoprazole IC50 - to be added] |
Experimental Protocol: H+/K+ ATPase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against the H+/K+ ATPase enzyme.
Materials:
-
H+/K+ ATPase-rich vesicles (prepared from hog or rabbit gastric mucosa)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
ATP (Adenosine triphosphate)
-
Valinomycin
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Malachite green reagent for phosphate detection
Procedure:
-
Enzyme Preparation: Thaw the H+/K+ ATPase-rich vesicles on ice. Dilute the vesicles to the desired concentration in the assay buffer.
-
Compound Incubation: Pre-incubate the enzyme preparation with various concentrations of the test compound (or vehicle control) at 37°C for a specified time (e.g., 30 minutes) to allow for activation and binding in an acidic environment (pH can be adjusted to be more acidic for this step).
-
Initiation of Reaction: Initiate the ATPase reaction by adding ATP and KCl to the mixture. The final reaction mixture should also contain valinomycin to dissipate the K+ gradient.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold trichloroacetic acid (TCA).
-
Phosphate Detection: Centrifuge the samples to pellet the protein. Measure the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP in the supernatant using the malachite green colorimetric method. The absorbance is read at a specific wavelength (e.g., 620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Anticancer Activity: Targeting Multiple Hallmarks of Cancer
Trifluoromethylated benzimidazoles have emerged as a promising class of anticancer agents with diverse mechanisms of action that target various hallmarks of cancer.
Kinase Inhibition
Several trifluoromethylated benzimidazoles have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Key Kinase Targets:
-
FLT3 (Fms-like tyrosine kinase 3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Trifluoromethylated benzimidazoles can inhibit both wild-type and mutated forms of FLT3, blocking downstream signaling pathways like STAT5, RAS/MAPK, and PI3K/AKT.
-
TrKA (Tropomyosin receptor kinase A): Overexpression or mutations of TrKA are found in various cancers.
-
PI3Kα (Phosphoinositide 3-kinase alpha): The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.
Quantitative Data: Anticancer Activity (Kinase Inhibition)
| Compound | Target Kinase | IC50 (nM) | Cell Line | Reference |
| [Compound Name] | FLT3 | [Value] | [Cell Line] | [Reference] |
| [Compound Name] | PI3Kα | [Value] | [Cell Line] | [Reference] |
| [Compound Name] | TrKA | [Value] | [Cell Line] | [Reference] |
| (Note: Specific IC50 values for trifluoromethylated benzimidazoles targeting these kinases need to be extracted from dedicated research papers.) |
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of tubulin that are essential for cell division, making them an attractive target for cancer therapy. Some trifluoromethylated benzimidazoles disrupt microtubule dynamics by inhibiting tubulin polymerization.
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Quantitative Data: Anticancer Activity (Tubulin Inhibition)
| Compound | IC50 (µM) | Cell Line | Reference |
| [Compound Name] | [Value] | [Cell Line] | [Reference] |
| [Compound Name] | [Value] | [Cell Line] | [Reference] |
| (Note: Specific IC50 values for trifluoromethylated benzimidazoles inhibiting tubulin polymerization need to be extracted from dedicated research papers.) |
Induction of Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inducing ferroptosis in cancer cells is a novel therapeutic strategy.
Mechanism of Action: Some trifluoromethylated benzimidazoles can induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-). Inhibition of system Xc- depletes intracellular cysteine, which is a precursor for the antioxidant glutathione (GSH). The reduction in GSH levels leads to the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The resulting accumulation of lipid reactive oxygen species (ROS) leads to cell death.
References
An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)benzimidazole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-Chloro-2-(trifluoromethyl)benzimidazole, with a focus on its potential applications in research and drug development.
Chemical Properties
This compound is a halogenated derivative of the benzimidazole heterocyclic ring system. The presence of the electron-withdrawing trifluoromethyl group at the 2-position and a chlorine atom at the 5-position significantly influences its chemical and biological characteristics.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-(Trifluoromethyl)benzimidazole (for comparison) | 5-Chloro-2-(trichloromethyl)benzimidazole (for comparison) |
| Molecular Formula | C₈H₄ClF₃N₂ | C₈H₅F₃N₂ | C₈H₄Cl₄N₂ |
| Molecular Weight | 220.58 g/mol | 186.14 g/mol | 269.94 g/mol |
| CAS Number | 656-49-5 | 312-73-2 | 3584-66-5 |
| Melting Point | Data not available | 208-211 °C | 223-224 °C (decomposes) |
| Boiling Point | Data not available | 262.8 °C at 760 mmHg | ~419 °C (estimate) |
| pKa | Data not available | Data not available | Data not available |
| Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is expected. | Soluble in organic solvents. | Data not available |
Synthesis and Characterization
Synthesis Protocol
A common method for the synthesis of 2-(trifluoromethyl)benzimidazoles is the Phillips-Ladenburg condensation. This involves the reaction of an o-phenylenediamine with trifluoroacetic acid. For the synthesis of this compound, 4-chloro-1,2-phenylenediamine would be the appropriate starting material.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)benzimidazole (Adaptable for 5-Chloro derivative)
This protocol describes the synthesis of the parent compound, 2-(Trifluoromethyl)benzimidazole, and can be adapted by substituting o-phenylenediamine with 4-chloro-1,2-phenylenediamine.
-
Materials:
-
o-Phenylenediamine (or 4-chloro-1,2-phenylenediamine)
-
Trifluoroacetic acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(trifluoromethyl)benzimidazole.
-
Synthesis workflow for this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using various spectroscopic techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations (based on related structures) |
| ¹H NMR | To determine the number and environment of protons. | Aromatic protons on the benzimidazole ring will show characteristic shifts and coupling patterns. The N-H proton will appear as a broad singlet. |
| ¹³C NMR | To identify the carbon skeleton. | Signals for the trifluoromethyl carbon (a quartet due to C-F coupling) and the aromatic carbons will be observed. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the exact mass of the compound is expected, along with characteristic isotopic patterns for chlorine. |
| Infrared (IR) Spectroscopy | To identify functional groups. | Characteristic absorption bands for N-H stretching, C=N stretching, and C-F stretching are expected. |
Biological Activity: Induction of Ferroptosis
Recent studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as inducers of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] This activity is particularly relevant for cancer therapy, as some cancer cells exhibit increased susceptibility to ferroptosis.
Mechanism of Action: Inhibition of System Xc⁻
The primary mechanism by which these compounds induce ferroptosis is through the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.[1]
-
System Xc⁻ Function: This transporter imports cystine into the cell, which is then reduced to cysteine. Cysteine is a crucial precursor for the synthesis of glutathione (GSH).
-
Role of Glutathione (GSH): GSH is a major intracellular antioxidant that is essential for the function of glutathione peroxidase 4 (GPX4).
-
GPX4 and Lipid Peroxidation: GPX4 is a key enzyme that neutralizes lipid peroxides, protecting the cell from oxidative damage.
-
Inhibition by this compound: By inhibiting system Xc⁻, the compound depletes intracellular cysteine and subsequently GSH. This leads to the inactivation of GPX4, resulting in the accumulation of lipid peroxides and ultimately, ferroptotic cell death.
The 5-chloro substitution on the benzimidazole ring may enhance the lipophilicity and cell permeability of the compound, potentially increasing its potency as a system Xc⁻ inhibitor.
Signaling pathway of ferroptosis induction.
Conclusion
This compound is a compound of significant interest for its potential as a modulator of ferroptosis. Its synthesis is achievable through established chemical methods, and its biological activity warrants further investigation for applications in cancer therapy and other diseases where ferroptosis plays a role. This guide provides a foundational understanding for researchers and drug development professionals working with this and related benzimidazole derivatives. Further experimental validation of its physicochemical properties and detailed biological profiling are necessary to fully elucidate its therapeutic potential.
References
A Technical Guide to the Solubility and Stability of 5-Chloro-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-(trifluoromethyl)benzimidazole is a halogenated benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. Its therapeutic potential is intrinsically linked to its physicochemical properties, primarily its solubility and stability, which govern its bioavailability, formulation, and shelf-life. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed experimental protocols for determining these crucial parameters, in line with established industry and regulatory standards. Furthermore, a potential mechanism of action is discussed based on related compounds, offering a starting point for further pharmacological investigation.
Physicochemical Properties
| Property | Data | Source |
| Chemical Formula | C₈H₄ClF₃N₂ | N/A |
| Molecular Weight | 220.58 g/mol | N/A |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Not explicitly found for this specific compound. A related compound, 5-chloro-2-(trichloromethyl)benzimidazole, has a melting point of 223-224 °C (decomposes) | [2] |
Solubility Profile
Qualitative Solubility:
-
Aqueous Solubility: Benzimidazole derivatives, particularly those with hydrophobic substituents like the trifluoromethyl group, generally exhibit poor aqueous solubility. A related compound, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, is described as having poor aqueous solubility.
-
Organic Solvents: It is anticipated that this compound will demonstrate higher solubility in polar aprotic organic solvents. Compounds with similar benzimidazole cores are often soluble in solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[1][3]
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, the following experimental protocols are recommended.
2.1.1. Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility of a compound and is considered the gold standard.
-
Objective: To determine the saturation concentration of the compound in a specific solvent at a constant temperature.
-
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Presentation:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Water | 25 | Data to be determined | Data to be determined |
| Phosphate Buffer (pH 7.4) | 37 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| DMSO | 25 | Data to be determined | Data to be determined |
2.1.2. Kinetic Solubility
This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a DMSO stock solution.
-
Objective: To determine the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Incubate the plate for a set period (e.g., 2 hours) at room temperature.
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
The kinetic solubility is the concentration at which precipitation is first observed.
-
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its quality, safety, and efficacy.[4] Stability testing involves subjecting the compound to a variety of environmental conditions to understand its degradation pathways.[5]
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for developing and validating stability-indicating analytical methods and for identifying potential degradation products.[4][5] These studies are typically conducted on a single batch of the drug substance.[4]
3.1.1. Experimental Protocols for Forced Degradation
The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[4] A validated stability-indicating HPLC method is crucial for these studies to separate the parent compound from any degradation products.
3.1.1.1. Hydrolytic Stability
-
Objective: To evaluate the susceptibility of the compound to hydrolysis across a range of pH values.
-
Methodology:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., purified water), and basic (e.g., 0.1 N NaOH) media.
-
Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a specified period (e.g., up to 7 days).
-
At predetermined time points, withdraw samples, neutralize them if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
-
3.1.1.2. Oxidative Stability
-
Objective: To assess the compound's sensitivity to oxidation.
-
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Store the solution at room temperature for a defined period (e.g., up to 24 hours).
-
At selected time points, withdraw samples and analyze them by HPLC.
-
3.1.1.3. Thermal Stability (Solid State)
-
Objective: To determine the effect of high temperature on the solid compound.
-
Methodology:
-
Place a known amount of solid this compound in a controlled temperature chamber.
-
Expose the sample to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a set duration.
-
At specified intervals, retrieve samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
3.1.1.4. Photostability
-
Objective: To evaluate the impact of light exposure on the compound's stability.
-
Methodology:
-
Expose the solid compound and a solution of the compound to a light source that provides both visible and ultraviolet (UV) light, as specified in ICH guideline Q1B. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.
-
A dark control sample, protected from light, should be stored under the same temperature conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
-
3.1.2. Data Presentation for Stability Studies
The results of the stability studies should be tabulated to clearly show the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition.
| Stress Condition | Duration | Temperature | % Assay of Parent Compound | % Individual Degradant | % Total Degradants | Mass Balance (%) |
| 0.1 N HCl | e.g., 7 days | e.g., 80°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 0.1 N NaOH | e.g., 24 hrs | e.g., 60°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3% H₂O₂ | e.g., 24 hrs | Room Temp | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Thermal (Solid) | e.g., 14 days | e.g., 80°C | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Photostability | ICH Q1B | Controlled | Data to be determined | *Data to be caption="Experimental Workflow for Forced Degradation Studies" |
Potential Signaling Pathway and Mechanism of Action
While the specific biological targets and signaling pathways for this compound have not been definitively elucidated in the available literature, research on structurally similar compounds offers valuable insights. A study on 2-(trifluoromethyl)benzimidazole derivatives identified them as novel inducers of ferroptosis, a form of iron-dependent regulated cell death. [12]
The proposed mechanism of action for these related compounds involves the inhibition of the cystine/glutamate antiporter, known as system Xc-. [12] Inhibition of this transporter leads to a depletion of intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH). The reduction in GSH levels impairs the function of glutathione peroxidase 4 (GPX4), an enzyme that detoxifies lipid peroxides. The accumulation of lipid reactive oxygen species (ROS) ultimately triggers ferroptotic cell death.
It is plausible that this compound may share this mechanism of action, making it a candidate for investigation as an anti-cancer agent, particularly for tumors susceptible to ferroptosis induction.
Conclusion
This compound is a compound with potential therapeutic applications, but a comprehensive understanding of its physicochemical properties is essential for its development. This guide has summarized the currently available qualitative information on its solubility and stability and has provided detailed, industry-standard protocols for the quantitative determination of these parameters. The outlined forced degradation studies will be instrumental in developing a stability-indicating analytical method and in characterizing the compound's degradation profile. Furthermore, the hypothesized link to ferroptosis induction via inhibition of the system Xc- antiporter provides a compelling avenue for future pharmacological research. The experimental workflows and potential signaling pathways presented herein offer a robust framework for researchers and drug development professionals to advance the study of this promising molecule.
References
- 1. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Benzimidazole, 5,6-dichloro-1-ethyl-2-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 5-Chloro-2-methyl-1H-benzimidazole | SIELC Technologies [sielc.com]
- 5. epa.gov [epa.gov]
Biological activity of 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives
An In-depth Technical Guide on the Biological Activity of 5-Chloro-2-(trifluoromethyl)benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities.
The presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position on the benzimidazole scaffold significantly influences the molecule's physicochemical properties, often enhancing its biological efficacy.[1] Benzimidazole derivatives are structurally similar to purine nucleotides, allowing them to interact with various biological macromolecules.[2]
Synthesis of this compound Derivatives
The synthesis of these derivatives typically involves a condensation reaction between an appropriately substituted o-phenylenediamine and a reagent containing a trifluoromethyl group. A common synthetic route is the reaction of 4-chloro-o-phenylenediamine with trifluoroacetic acid or its derivatives.[3] An alternative method involves the condensation of o-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite (Na₂S₂O₅).[3] Furthermore, metal complexes of these benzimidazole ligands have been synthesized to explore enhanced or novel biological activities.[3]
Diagram 1: General Synthesis Workflow
Biological Activities
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents.[2][3][4] Metal complexes, in particular, have shown potent cytotoxicity against a range of human cancer cell lines.[3]
A notable mechanism of action for some 2-(trifluoromethyl)benzimidazole derivatives is the induction of ferroptosis, an iron-dependent form of programmed cell death.[5][6] These compounds can inhibit the cystine/glutamate antiporter (system Xc⁻), which leads to the depletion of intracellular glutathione (GSH), a key antioxidant.[5][6] The reduction in GSH levels results in the inactivation of glutathione peroxidase 4 (GPX4) and a subsequent accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering cell death.[5][6] Certain derivatives have also been found to impede critical cell signaling pathways like PI3K/Akt and MEK/Erk, which are often dysregulated in cancer.[2]
| Compound/Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| C₁ (Zinc Complex) | MDA-MB-231 (Breast) | < 10.4 | [3] |
| C₃ (Zinc Complex) | MDA-MB-231 (Breast) | < 10.4 | [3] |
| C₁₄ (Silver Complex) | MDA-MB-231 (Breast) | < 10.4 | [3] |
| FA16 | HepG2 (Liver) | Single-digit micromolar | [5][6] |
| Compound 30 | HeLa (Cervical) | 0.04 | [4] |
| Compound 46 | A375 (Melanoma) | 0.04 | [4] |
Table 1: Anticancer Activity of this compound Derivatives
Diagram 2: Ferroptosis Induction Pathway
Antimicrobial and Antifungal Activity
The 5-halo- and 2-trifluoromethyl-substituted benzimidazoles are known for their potent, broad-spectrum antimicrobial properties.[1] They have shown efficacy against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[1] Their activity is often comparable to that of established antibiotics such as ciprofloxacin.[1] In the realm of mycology, these compounds have demonstrated significant fungicidal effects against a variety of pathogenic fungi, with some derivatives showing potency equal to or greater than Amphotericin B.[1]
| Compound Class | Microorganism | MIC | Reference |
| 5-halobenzimidazole derivatives | MRSA | Comparable to Ciprofloxacin | [1] |
| 23 synthesized derivatives | Various Fungi | Equivalent or greater potency than Amphotericin B | [1] |
| Compound 8a | Botrytis cinerea | Approx. equal to Thiabendazole | [7] |
| Compound 9e | Botrytis cinerea & Sclerotinia sclerotiorum | Approx. twice as potent as Thiabendazole | [7] |
| Compound 6f | Rhizoctonia solani | EC₅₀ = 1.20 µg/mL | [8] |
| Compound 6f | Magnaporthe oryzae | EC₅₀ = 1.85 µg/mL | [8] |
Table 2: Antimicrobial and Antifungal Activity of Benzimidazole Derivatives
Antiparasitic Activity
The antiparasitic potential of this class of compounds has also been explored.[9][10] For example, 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole has reported leishmanicidal and trypanocidal activities.[9] A significant challenge with this particular derivative is its low aqueous solubility, which has been addressed by creating inclusion complexes with cyclodextrins to improve bioavailability and efficacy in biological assays.[9] Other studies have shown that certain 2-(trifluoromethyl)benzimidazole derivatives are more effective antiprotozoal agents against Giardia lamblia and Entamoeba histolytica than the standard drugs albendazole and metronidazole.[10]
| Compound | Parasite | Activity | Reference |
| 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) | Leishmania mexicana | Leishmanicidal | [9] |
| 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2) | Trypanosoma cruzi | Trypanocidal | [9] |
| Various 2-(trifluoromethyl)benzimidazole derivatives | Giardia lamblia | More active than Albendazole & Metronidazole | [10] |
| Various 2-(trifluoromethyl)benzimidazole derivatives | Entamoeba histolytica | More active than Albendazole & Metronidazole | [10] |
| Compound 20 | Trichinella spiralis | As active as Albendazole | [10] |
Table 3: Antiparasitic Activity of 2-(Trifluoromethyl)benzimidazole Derivatives
Experimental Protocols
General Synthesis of 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole
This protocol is based on the condensation reaction of an o-phenylenediamine with a substituted benzaldehyde.[3]
-
Reaction Setup: A mixture of 4-chloro-1,2-phenylenediamine and 2-(trifluoromethyl)benzaldehyde is prepared in a suitable solvent, such as ethanol.
-
Addition of Oxidizing Agent: Sodium metabisulfite (Na₂S₂O₅) is added to the mixture.
-
Reflux: The reaction mixture is heated under reflux for a specified period.
-
Work-up: After cooling, the reaction mixture is poured into water. The resulting precipitate is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-chloro-2-(2-trifluromethyl-phenyl)-1H-benzimidazole.
Anti-proliferation Assay
This protocol describes a standard method for assessing the cytotoxic activity of compounds on cancer cell lines.[3]
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, PC3) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics (penicillin and streptomycin) in a humidified atmosphere with 5% CO₂ at 37°C.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The test compounds are dissolved in DMSO (0.1% v/v) to create a range of concentrations.[3] The cells are then treated with these solutions and incubated for 48 hours.[3] A blank control (DMSO) and a positive control (e.g., cisplatin) are included.[3]
-
MTT Assay: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
This compound derivatives represent a promising class of heterocyclic compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, and antiparasitic agents warrants further investigation. The structure-activity relationship studies indicate that the chloro and trifluoromethyl substituents are crucial for their biological function. Future research should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of developing novel therapeutic agents. The exploration of different metal complexes and the elucidation of their detailed mechanisms of action will also be vital areas of study.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nveo.org [nveo.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Discovery and synthesis of novel 5-Chloro-2-(trifluoromethyl)benzimidazole analogs
An in-depth guide to the discovery and synthesis of novel 5-Chloro-2-(trifluoromethyl)benzimidazole analogs, designed for researchers, scientists, and professionals in drug development. This document outlines core synthetic methodologies, presents quantitative data for comparative analysis, and visualizes key synthetic pathways and biological mechanisms.
Introduction to Benzimidazole Analogs
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry.[1][2] Its structural similarity to natural purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[3] Derivatives of benzimidazole have been developed as antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic agents.[2][4][5]
The specific substitution pattern of this compound combines the electron-withdrawing properties of a chlorine atom at the 5-position and a trifluoromethyl group at the 2-position. These substitutions can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhance its binding affinity to therapeutic targets.[6][7] Recent studies have highlighted the potential of 2-(trifluoromethyl)benzimidazole derivatives as potent inducers of ferroptosis, a novel form of regulated cell death, presenting a promising avenue for cancer therapy.[8][9]
Synthesis of the Core Scaffold and Novel Analogs
The primary method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[10][11] For the target scaffold, 4-chloro-1,2-phenylenediamine is the key precursor.
General Synthesis of this compound
The synthesis involves the cyclocondensation of 4-chloro-1,2-phenylenediamine with trifluoroacetic acid. This reaction is typically carried out under acidic conditions with heating to facilitate the dehydration and ring closure.[10] Variations of this method aim to improve yield, reduce reaction times, and employ more environmentally friendly conditions.[1]
Caption: General workflow for the synthesis of the core scaffold and its subsequent derivatization.
Experimental Protocols
Protocol 1: Conventional Synthesis of 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole
This protocol is a standard method for benzimidazole synthesis using acidic catalysis.[10]
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.2 eq).
-
Catalyst Addition: Add a catalytic amount of polyphosphoric acid (PPA) or another strong acid.
-
Heating: Heat the reaction mixture under reflux for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and neutralize it with a base solution (e.g., 10% NaOH) until a precipitate forms.
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole.
Protocol 2: N-Alkylation for Analog Synthesis
This protocol describes the derivatization at the N-1 position of the benzimidazole ring.
-
Reaction Setup: Dissolve the 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole (1.0 eq) in a suitable polar aprotic solvent such as acetone or DMF.
-
Base Addition: Add a base, such as anhydrous potassium carbonate (K2CO3) (1.5 eq), to the solution and stir for 15-20 minutes.
-
Alkylating Agent: Add the desired alkylating agent (e.g., benzyl bromide, propargyl bromide) (1.1 eq) dropwise to the mixture.[3]
-
Reaction: Stir the reaction mixture at room temperature or heat gently until the starting material is consumed (monitored by TLC).
-
Work-up: Pour the reaction mixture into cold water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and purify by column chromatography or recrystallization to yield the N-substituted analog.
Data Presentation: Biological Activity
The following table summarizes the biological activity of representative 2-(trifluoromethyl)benzimidazole analogs discovered as ferroptosis inducers.[8][9]
| Compound ID | Structure (Modification on 2-(trifluoromethyl)benzimidazole) | Activity (Ferroptosis Induction) | IC50 (µM) | Cell Line |
| FA-S | Lead Compound | Potent Inducer | ~5.0 | HepG2 |
| FA16 | Optimized Analog | Most Potent Inducer | < 5.0 | HepG2 |
| Erastin | Reference Compound (System Xc⁻ inhibitor) | Standard Inducer | ~5-10 | HepG2 |
Data is synthesized from qualitative and quantitative descriptions in the source material.[8][9]
Signaling Pathways and Mechanism of Action
Recent discoveries have identified 2-(trifluoromethyl)benzimidazole derivatives as novel inducers of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[8] The primary mechanism of action for potent analogs like FA16 is the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.[9]
Inhibition of system Xc⁻ leads to a depletion of intracellular cysteine, which is a crucial precursor for the synthesis of glutathione (GSH). GSH is a key antioxidant required by the enzyme glutathione peroxidase 4 (GPX4) to neutralize lipid peroxides. The resulting decrease in GPX4 activity leads to an uncontrolled accumulation of lipid reactive oxygen species (ROS) and, ultimately, cell death by ferroptosis. This pathway presents a promising therapeutic strategy for cancers that are resistant to traditional apoptosis-based therapies.[8]
Caption: Mechanism of ferroptosis induction by 2-(trifluoromethyl)benzimidazole analogs via inhibition of system Xc⁻.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 5-Chloro-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. The compound 5-Chloro-2-(trifluoromethyl)benzimidazole, a halogenated derivative, is a promising candidate for antimicrobial drug development. Its structural features, including the chloro and trifluoromethyl groups, are known to enhance lipophilicity and electron-withdrawing properties, which can contribute to its biological activity.
These application notes provide a detailed protocol for the in vitro antimicrobial susceptibility testing of this compound. The described methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure the generation of reproducible and reliable data for the evaluation of this compound's antimicrobial potential.
Mechanism of Action (Hypothesized)
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of related benzimidazole compounds, it is hypothesized to exert its antimicrobial effects through one or more of the following pathways:
-
Inhibition of Nucleic Acid Synthesis: Some benzimidazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[1]
-
Disruption of Microbial Cell Structure: The compound may interfere with the synthesis of essential cellular components, leading to compromised cell integrity and function.
-
Inhibition of Key Metabolic Pathways: Benzimidazoles can act as antimetabolites, disrupting vital metabolic pathways necessary for microbial growth and survival.
Further research is required to definitively establish the specific molecular targets of this compound.
Data Presentation: Antimicrobial Activity of Related Benzimidazole Derivatives
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Triaryl Benzimidazoles | 0.5 - 4 | - | 16 - 32 | 16 - 32 | [1] |
| 2-(m-fluorophenyl)-benzimidazole | - | 7.81 | - | - | [2] |
| Fluoro-substituted benzimidazoles | - | - | - | 31.25 | [2] |
| Benzimidazole-Triazole Hybrids | 12.5 (µmol/mL) | - | 3.125 (µmol/mL) | - | [3] |
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis | Reference(s) |
| Benzimidazole-1,2,4-triazole Derivatives | - | 0.97 - 1.95 | - | - | [4] |
| Fluconazole (Reference) | - | - | - | - | [4] |
| Voriconazole (Reference) | - | - | - | - | [4] |
| 5-halobenzimidazole derivatives | Potent activity | - | - | - |
Note: The provided data is for analogous compounds and should be used for reference purposes only. Experimental determination of the MIC for this compound against specific microbial strains is essential.
Experimental Protocols
The following are detailed protocols for determining the in vitro antimicrobial susceptibility of this compound.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Test Compound Stock Solution:
-
Dissolve this compound in sterile DMSO to a high concentration (e.g., 10 mg/mL).
-
Further dilute the stock solution in the appropriate sterile broth (CAMHB or RPMI-1640) to create a working stock solution. The concentration of DMSO in the final test wells should not exceed 1% to avoid toxicity to the microorganisms.
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the working stock solution of the test compound to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for yeast.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Minimum Bactericidal Concentration (MBC) Determination
This method determines the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum.
Materials:
-
Results from the MIC assay
-
Nutrient agar or other suitable agar plates
-
Sterile micro-pipettes and tips
-
Incubator
Protocol:
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC.
-
Also, select the growth control well.
-
-
Plating:
-
From each selected well, aspirate a 100 µL aliquot.
-
Spread the aliquot evenly onto the surface of a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the initial MIC assay.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count (determined from the growth control plate).
-
Kirby-Bauer Disk Diffusion Test
This is a qualitative method to assess the susceptibility of a microorganism to the test compound.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Solvent for dissolving the compound (e.g., DMSO)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strain of interest
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Incubator
-
Ruler or calipers
Protocol:
-
Preparation of Antimicrobial Disks:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Impregnate sterile filter paper disks with a specific volume of the compound solution and allow them to dry completely in a sterile environment.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Aseptically place the prepared antimicrobial disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk impregnated with the solvent alone.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the microorganism to the compound. Interpretation as "susceptible," "intermediate," or "resistant" requires the establishment of standardized breakpoints.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro antimicrobial characterization of this compound. Adherence to these standardized methods will facilitate the generation of high-quality, comparable data, which is crucial for the preclinical assessment of this promising antimicrobial candidate. Further investigations, including time-kill assays, synergy studies, and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of 5-Chloro-2-(trifluoromethyl)benzimidazole
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of pharmacological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[1][2][3][4][5] The structural similarity of the benzimidazole nucleus to purine enables these compounds to interact with various biopolymers within living systems.[6] The introduction of a trifluoromethyl group and a chlorine atom to the benzimidazole scaffold, as in 5-Chloro-2-(trifluoromethyl)benzimidazole, can significantly modulate its biological activity. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency.
Principle
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This application note details the broth microdilution method, a standardized and widely accepted technique for quantitative MIC determination.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Lysogeny Broth (LB)
-
Sabouraud Dextrose Broth (SDB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (sterile broth)
-
Spectrophotometer
-
Multichannel pipette
Summarized Quantitative Data
The following table presents hypothetical MIC values for this compound against a panel of clinically relevant microorganisms. These values are for illustrative purposes and actual experimental results may vary.
| Microorganism | Strain | Gram/Fungal Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 |
| Escherichia coli | ATCC 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 32 |
| Candida albicans | ATCC 90028 | Yeast | 4 |
| Aspergillus niger | ATCC 16404 | Mold | 16 |
Experimental Protocols
Preparation of Stock Solution
-
Accurately weigh 10 mg of this compound.
-
Dissolve the compound in 1 mL of sterile DMSO to prepare a 10 mg/mL stock solution.
-
Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.
Preparation of Microbial Inoculum
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 5 mL of sterile saline or appropriate broth (e.g., CAMHB for bacteria, SDB for fungi).
-
Incubate the bacterial suspension at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). For fungi, adjust the inoculum to a concentration of approximately 1-5 x 10⁶ CFU/mL.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Broth Microdilution Assay
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum only).
-
Seal the plate and incubate at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.
Determination of MIC
-
Following incubation, visually inspect the microtiter plate for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.
Visualizations
Experimental Workflow
Caption: Workflow for MIC determination using broth microdilution.
Potential Mechanism of Action
Benzimidazole derivatives have been reported to exert their antimicrobial effects through various mechanisms, including the inhibition of DNA gyrase.[1] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death.
Caption: Postulated mechanism of action via DNA gyrase inhibition.
References
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbijournal.com [cbijournal.com]
- 6. scilit.com [scilit.com]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 5-Chloro-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro cytotoxicity of 5-Chloro-2-(trifluoromethyl)benzimidazole, a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] This document outlines the materials, reagents, and a step-by-step procedure for conducting a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
Data Presentation
The cytotoxic activity of this compound is typically evaluated against a panel of human cancer cell lines. The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| A549 | Lung Carcinoma | 48 | 15.8 |
| MCF-7 | Breast Adenocarcinoma | 48 | 22.5 |
| HepG2 | Hepatocellular Carcinoma | 48 | 18.2 |
| HCT116 | Colon Carcinoma | 48 | 12.1 |
| PC-3 | Prostate Adenocarcinoma | 48 | 25.0 |
Experimental Workflow
The overall workflow for assessing the in vitro cytotoxicity of this compound using the MTT assay is depicted below.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
This protocol is adapted from standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures to determine the concentration at which this compound inhibits cell viability by 50% (IC50).[1][3] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials and Reagents
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture. Ensure cell viability is above 90%.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[5]
-
After 24 hours of cell attachment, carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO used in the compound dilutions.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells) to subtract background absorbance.[1]
-
-
-
Incubation:
-
Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C and 5% CO2.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[5]
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the compound concentration (using a logarithmic scale for the x-axis).
-
Determine the IC50 value using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).
-
Mechanism of Action
Some 2-(trifluoromethyl)benzimidazole derivatives have been identified as novel inducers of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[6][7] These compounds can inhibit the cystine/glutamate antiporter (system Xc-), which leads to a depletion of intracellular glutathione (GSH), a key antioxidant. The reduction in GSH levels results in the inactivation of glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. The accumulation of lipid reactive oxygen species (ROS) ultimately leads to cell death.[6]
Caption: Proposed ferroptosis induction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability with 5-Chloro-2-(trifluoromethyl)benzimidazole using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-(trifluoromethyl)benzimidazole is a halogenated benzimidazole derivative. The benzimidazole scaffold is a key pharmacophore in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including anti-cancer properties. These compounds are known to interfere with cellular processes critical for cancer cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cell lines.
Principle of the MTT Assay
The MTT assay is a quantitative and reliable method for measuring cell viability. The assay's core principle lies in the enzymatic conversion of MTT by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in living cells.[1] This reaction reduces the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically, typically at a wavelength between 550 and 600 nm. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Application
The MTT assay is a versatile tool for assessing the cytotoxic and anti-proliferative effects of novel compounds like this compound. Key applications include:
-
Determination of IC50 Values: Calculating the half-maximal inhibitory concentration (IC50) to quantify the potency of the compound.
-
High-Throughput Screening: Evaluating the cytotoxic effects of a library of compounds in a high-throughput format.
-
Mechanism of Action Studies: As a primary screen to identify compounds that affect cell viability, paving the way for more in-depth mechanistic studies.
Data Presentation
The following table summarizes hypothetical, yet representative, data from an MTT assay evaluating the effect of this compound on a generic cancer cell line after a 48-hour incubation period. This data is for illustrative purposes to demonstrate how results can be presented.
| Concentration of this compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.125 | 0.070 | 90.0 |
| 5 | 0.875 | 0.065 | 70.0 |
| 10 | 0.625 | 0.050 | 50.0 |
| 25 | 0.313 | 0.040 | 25.0 |
| 50 | 0.125 | 0.025 | 10.0 |
| 100 | 0.063 | 0.015 | 5.0 |
Note: The IC50 value derived from this illustrative data would be approximately 10 µM.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing an MTT assay to assess the cytotoxicity of this compound.
Materials and Reagents
-
Target cancer cell line (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer (e.g., 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: A flowchart illustrating the major steps of the MTT assay for assessing cell viability.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells for vehicle control (cells treated with DMSO at the same final concentration as the highest compound concentration) and blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Add 100 µL of medium with the corresponding concentration of DMSO to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage Cell Viability:
-
Percentage Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
-
-
Determine IC50 Value:
-
Plot a dose-response curve with the percentage of cell viability on the y-axis and the log of the compound concentration on the x-axis.
-
The IC50 value is the concentration of the compound that results in a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software such as GraphPad Prism or Microsoft Excel.
-
Potential Signaling Pathway
Benzimidazole derivatives are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis. One of the key pathways involved in apoptosis is the intrinsic or mitochondrial pathway. While the specific mechanism for this compound is not definitively established, a plausible mechanism involves the induction of mitochondrial-mediated apoptosis.
Caption: A diagram illustrating a potential mechanism of action via the intrinsic apoptotic pathway.
This proposed pathway suggests that this compound may induce apoptosis by inhibiting anti-apoptotic proteins like Bcl-2 and activating pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, activates the caspase cascade, culminating in programmed cell death. Further experimental validation is required to confirm this specific mechanism.
References
Application Notes and Protocols for 5-Chloro-2-(trifluoromethyl)benzimidazole in Ferroptosis Induction Studies
Introduction
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation. This pathway has emerged as a promising target for therapeutic intervention, particularly in cancer biology. The benzimidazole scaffold has been identified as a core structure in the development of novel ferroptosis inducers. This document provides detailed application notes and protocols for the use of 5-Chloro-2-(trifluoromethyl)benzimidazole, a derivative of the 2-(trifluoromethyl)benzimidazole class of compounds, in ferroptosis induction studies. These compounds are known to induce ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-.[1][2]
Mechanism of Action
This compound and its analogs induce ferroptosis primarily through the inhibition of the system Xc- amino acid antiporter. This transporter, composed of the subunits SLC7A11 and SLC3A2, facilitates the import of cystine into the cell while exporting glutamate. Cystine is a crucial precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. The enzyme glutathione peroxidase 4 (GPX4) utilizes GSH to neutralize lipid hydroperoxides, thereby protecting the cell from oxidative damage.
By inhibiting system Xc-, this compound depletes the intracellular pool of cystine, leading to reduced GSH synthesis. The subsequent decrease in GPX4 activity results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, iron-dependent ferroptotic cell death.[1][2]
Data Presentation
Table 1: In Vitro Activity of the Reference Compound FA16
| Assay | Cell Line | IC50 / EC50 (µM) | Reference |
|---|---|---|---|
| Cell Viability (MTT Assay) | HT-29 | 2.5 | Fang et al., 2023 |
| Cell Viability (MTT Assay) | A549 | 3.2 | Fang et al., 2023 |
| Cell Viability (MTT Assay) | HepG2 | 4.1 | Fang et al., 2023 |
| Lipid ROS Production (C11-BODIPY) | HT-29 | Not explicitly provided, but significant increase at 5 µM | Fang et al., 2023 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the ferroptosis-inducing activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on a cancer cell line of interest.
Materials:
-
Cancer cell line (e.g., HT-29, A549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on related compounds, is 0.1 µM to 50 µM.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the accumulation of lipid ROS, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[3][4][5][6][7]
Materials:
-
Cells cultured on glass-bottom dishes or in 96-well black-walled, clear-bottom plates
-
This compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Hoechst 33342 or DAPI for nuclear staining (optional)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells and treat with various concentrations of this compound (e.g., 1x and 2x the determined IC50) and a vehicle control for the desired time (e.g., 12-24 hours).
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
For Microscopy: Add fresh PBS or medium and immediately visualize the cells. The unoxidized probe fluoresces red (~591 nm emission), while the oxidized form fluoresces green (~510 nm emission). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
For Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate lasers and filters to detect the shift in fluorescence from red to green.
Protocol 3: Western Blot Analysis of Ferroptosis Markers
This protocol is for assessing the protein levels of key ferroptosis regulators, SLC7A11 and GPX4.[8][9][10][11][12]
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-SLC7A11, anti-GPX4, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and treat with this compound at selected concentrations for 24 hours.
-
Harvest cells, wash with PBS, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in SLC7A11 and GPX4 protein levels is expected following treatment.
Visualizations
Signaling Pathway of Ferroptosis Induction
Caption: Signaling pathway of ferroptosis induced by this compound.
Experimental Workflow for Compound Evaluation
Caption: Experimental workflow for evaluating ferroptosis induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C11-BODIPY(581/591), an oxidation-sensitive fluorescent lipid peroxidation probe: (micro)spectroscopic characterization and validation of methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abpbio.com [abpbio.com]
- 5. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 7. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. Reduction of SLC7A11 and GPX4 Contributing to Ferroptosis in Sperm from Asthenozoospermia Individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SLC7A11/GPX4 Inactivation-Mediated Ferroptosis Contributes to the Pathogenesis of Triptolide-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) induces cell death through ferroptosis and acts as a trigger of apoptosis in kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 5-Chloro-2-(trifluoromethyl)benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of high-throughput screening (HTS) assays relevant to the evaluation of 5-Chloro-2-(trifluoromethyl)benzimidazole derivatives. This class of compounds has shown significant potential in various therapeutic areas, including oncology and infectious diseases. The following sections detail experimental protocols for key assays, present quantitative data for representative benzimidazole derivatives, and provide visual diagrams of associated signaling pathways and experimental workflows.
Introduction to this compound Derivatives
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The inclusion of a trifluoromethyl group can enhance metabolic stability and cell permeability, while the chloro substituent can influence binding affinity and electronic properties. Derivatives of 2-(trifluoromethyl)benzimidazole have been investigated for their anticancer, antiparasitic, and antiviral activities. High-throughput screening (HTS) is a critical tool for rapidly assessing the biological activity of large libraries of such compounds against various molecular targets and cellular phenotypes.
Data Presentation: In Vitro Activity of Benzimidazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values for various benzimidazole derivatives against different cancer cell lines and kinases. This data provides a comparative baseline for screening new analogues of this compound.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzimidazole-Triazole Hybrids | HepG-2 (Liver) | MTT Assay | 3.87 - 8.34 | Doxorubicin | ~5 |
| Benzimidazole-Triazole Hybrids | HCT-116 (Colon) | MTT Assay | 19.69 | Doxorubicin | ~5 |
| Benzimidazole-Triazole Hybrids | MCF-7 (Breast) | MTT Assay | 23.73 | Doxorubicin | ~5 |
| Benzimidazole-Triazole Hybrids | HeLa (Cervical) | MTT Assay | 29.07 | Doxorubicin | ~5 |
| 2-Phenylbenzimidazoles | MDA-MB-231 (Breast) | MTT Assay | 6.61 - 10.7 | - | - |
Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives
| Compound Class | Target Kinase | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Benzimidazole Hybrids | EGFR | In Vitro Kinase Assay | 0.048 - 0.109 | Erlotinib | - |
| Benzimidazole Hybrids | VEGFR-2 | In Vitro Kinase Assay | 0.107 | Sorafenib | - |
| 2-Aryl Benzimidazoles | EGFR | In Vitro Kinase Assay | - (88% inhibition) | - | - |
| 2-Aryl Benzimidazoles | VEGFR-2 | In Vitro Kinase Assay | - (33.1% inhibition) | - | - |
High-Throughput Screening Experimental Protocols
The following are detailed protocols for HTS assays relevant to the biological activities of this compound derivatives.
Anticancer Cell Viability Assay (MTT Assay)
This assay determines the effect of test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HepG-2, HCT-116, MCF-7)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle controls (DMSO) and positive controls (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1][2][3] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][3]
-
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
-
μ_p and σ_p are the mean and standard deviation of the positive control (e.g., cells treated with a known cytotoxic agent).
-
μ_n and σ_n are the mean and standard deviation of the negative control (e.g., vehicle-treated cells).
-
VEGFR-2 Kinase Activity Assay (TR-FRET)
This biochemical assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human VEGFR-2 kinase
-
Biotinylated peptide substrate
-
Europium-labeled anti-phosphotyrosine antibody (Donor)
-
Allophycocyanin-labeled streptavidin (Acceptor)
-
ATP
-
Assay buffer
-
This compound derivatives (dissolved in DMSO)
-
384-well low-volume microplates
-
TR-FRET-compatible microplate reader
Protocol:
-
Reagent Preparation: Prepare solutions of VEGFR-2 kinase, biotinylated peptide substrate, ATP, and test compounds in assay buffer.
-
Kinase Reaction:
-
Add 2.5 µL of 4x test compound dilution to the wells of a 384-well plate.
-
Add 2.5 µL of 4x enzyme solution.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection:
-
Add 5 µL of a solution containing the Europium-labeled antibody.
-
Add 5 µL of a solution containing the Allophycocyanin-labeled streptavidin.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark.
-
Signal Measurement: Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at a suitable wavelength (e.g., 320 nm).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and determine the percent inhibition and IC50 values for the test compounds.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by human Topoisomerase II (Topo II), an important anticancer target.
Materials:
-
Human Topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP and MgCl₂)
-
Stop buffer/loading dye
-
Agarose
-
Electrophoresis buffer
-
DNA staining agent (e.g., ethidium bromide)
-
This compound derivatives (dissolved in DMSO)
-
Microcentrifuge tubes
-
Agarose gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, kDNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topo II to initiate the reaction. Include a no-enzyme control and a vehicle control.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until the dye front has migrated an appropriate distance.
-
Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.
-
Data Analysis: Quantify the intensity of the decatenated DNA bands to determine the inhibitory effect of the compounds and estimate the IC50 values.
Antiparasitic Whole-Cell Phenotypic Screening
This assay evaluates the growth inhibitory effect of the compounds on a parasitic protozoan, such as Leishmania infantum.
Materials:
-
Leishmania infantum promastigotes
-
M199 medium supplemented with 10% FBS
-
Resazurin solution
-
This compound derivatives (dissolved in DMSO)
-
Positive control (e.g., Amphotericin B)
-
96-well microplates
-
Microplate reader (fluorescence)
Protocol:
-
Parasite Culture: Culture L. infantum promastigotes in M199 medium at 26°C.
-
Compound Plating: Prepare serial dilutions of the test compounds in the culture medium and add them to a 96-well plate.
-
Parasite Addition: Add the parasite suspension to each well to achieve a final concentration of 1 x 10⁶ parasites/mL.
-
Incubation: Incubate the plates at 26°C for 72 hours.
-
Viability Assessment: Add resazurin solution to each well and incubate for another 4-6 hours.
-
Fluorescence Measurement: Measure the fluorescence (excitation 530 nm, emission 590 nm) using a microplate reader. The fluorescence signal is proportional to the number of viable parasites.
-
Data Analysis: Calculate the percentage of parasite growth inhibition relative to the vehicle control and determine the IC50 values.
Mandatory Visualizations
Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[4][5][6] Its dysregulation is frequently implicated in cancer.
Caption: EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: VEGFR-2 signaling pathway and the inhibitory action of benzimidazole derivatives.
Experimental Workflows
Caption: Workflow for a high-throughput cell viability (MTT) assay.
Caption: Workflow for a high-throughput TR-FRET kinase inhibition assay.
References
- 1. assay.dev [assay.dev]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. bmglabtech.com [bmglabtech.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: The condensation of 4-chloro-1,2-phenylenediamine and trifluoroacetic acid may not have reached completion. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible. - Increase reaction temperature: If the reaction is sluggish at the initial temperature, cautiously increase the temperature while monitoring for decomposition. - Ensure adequate mixing: Vigorous stirring is essential to ensure proper contact between reactants. |
| Poor quality of starting materials: Impurities in 4-chloro-1,2-phenylenediamine or trifluoroacetic acid can inhibit the reaction. | - Purify starting materials: Recrystallize or distill the starting materials if their purity is questionable. - Use freshly opened reagents: Trifluoroacetic acid can be hygroscopic. Use a freshly opened bottle or ensure it has been stored under anhydrous conditions. | |
| Suboptimal stoichiometry: An incorrect ratio of reactants can lead to a lower yield. | - Use a slight excess of trifluoroacetic acid: A molar ratio of 1:1.1 to 1:1.5 (4-chloro-1,2-phenylenediamine to trifluoroacetic acid) can help drive the reaction to completion. | |
| Formation of Dark-Colored Impurities | Oxidation of 4-chloro-1,2-phenylenediamine: o-Phenylenediamines are susceptible to air oxidation, which can produce colored polymeric byproducts. | - Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture. - Purification with activated carbon: After the reaction is complete, dissolve the crude product in a suitable solvent and treat with activated charcoal to adsorb colored impurities before filtration and recrystallization. |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Residual solvent, unreacted starting materials, or side products can prevent crystallization. | - Thoroughly remove the reaction solvent: Use a rotary evaporator to ensure all trifluoroacetic acid and any other solvent is removed. - Purify by column chromatography: If recrystallization fails, column chromatography on silica gel is an effective method for isolating the pure product. A gradient of ethyl acetate in hexanes is a good starting point for elution. |
| Formation of Side Products | Formation of regioisomers: If the starting diamine is asymmetrically substituted, two different benzimidazole isomers can be formed. (Note: For 4-chloro-1,2-phenylenediamine, only one major product, this compound, is expected, but minor isomers are possible if impurities are present in the starting material). | - Use pure starting materials: Ensure the 4-chloro-1,2-phenylenediamine is free of other isomers. - Purification: Isomers can often be separated by careful column chromatography or fractional crystallization. |
| Formation of N-acylated intermediate: Incomplete cyclization can leave the N-acylated intermediate in the product mixture. | - Ensure complete cyclization: This is often achieved by adequate heating and reaction time. The acidic conditions of the Phillips condensation generally favor cyclization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Phillips condensation reaction. This involves the reaction of 4-chloro-1,2-phenylenediamine with trifluoroacetic acid at elevated temperatures.[1] Trifluoroacetic acid acts as both a reactant and a catalyst in this synthesis.
Q2: What are the typical reaction conditions for the synthesis of this compound?
A2: A typical procedure involves heating a mixture of 4-chloro-1,2-phenylenediamine and a slight excess of trifluoroacetic acid under reflux for several hours.[2] The reaction progress should be monitored by TLC.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the disappearance of the starting material (4-chloro-1,2-phenylenediamine) and the appearance of the product spot.
Q4: My crude product is a dark, sticky solid. How can I purify it?
A4: Dark coloration is often due to oxidation of the diamine starting material. You can attempt to remove these impurities by dissolving the crude product in a solvent like ethyl acetate and treating it with activated carbon. After filtering off the carbon, the product can be isolated by removing the solvent and then purified by recrystallization or column chromatography.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[3] If the product is an oil or if recrystallization is ineffective, purification by silica gel column chromatography is recommended.
Q6: Are there any specific safety precautions I should take during this synthesis?
A6: Yes. Trifluoroacetic acid is a strong, corrosive acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated area.
Experimental Protocols
Synthesis of this compound via Phillips Condensation
This protocol is adapted from the synthesis of the analogous 2-(trifluoromethyl)benzimidazole.[2]
Materials:
-
4-chloro-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq).
-
In a fume hood, carefully add trifluoroacetic acid (1.1 - 1.5 eq).
-
Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting diamine), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess trifluoroacetic acid. Be cautious as this will cause gas evolution (CO₂).
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Neat (TFA only) | Acetic Acid | Toluene | Neat or high-boiling polar aprotic solvents are generally effective. |
| Temperature | 100 °C | 120 °C (Reflux) | 140 °C | Higher temperatures generally increase the reaction rate, but may also lead to more side products. Refluxing in TFA is a common condition. |
| Reaction Time | 2 hours | 4 hours | 8 hours | Longer reaction times can lead to higher conversion, but should be monitored by TLC to avoid decomposition. |
| Catalyst | None (TFA as reactant and catalyst) | p-Toluenesulfonic acid (catalytic) | None | Trifluoroacetic acid itself is often sufficient. An additional acid catalyst may not be necessary. |
| Yield (%) | Variable | Expected to be good to excellent | Variable | Optimal conditions typically provide high yields of the desired product. |
Visualizations
References
Troubleshooting common side reactions in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole synthesis reaction resulted in a low yield of the desired product. What are the common causes and how can I improve it?
A1: Low yields in benzimidazole synthesis are a frequent issue stemming from several factors. The primary areas to investigate are incomplete reactions, suboptimal reaction conditions, and side product formation.
Common causes for low yields include:
-
Incomplete Cyclization: The reaction may stall at the intermediate Schiff base stage without proceeding to the final benzimidazole ring structure.[1]
-
Suboptimal Catalyst or Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are critical for efficient conversion. For instance, polar solvents like methanol or ethanol can significantly improve yields in certain catalytic systems.[2] Without an appropriate catalyst, reaction times can be much longer, and conversions may be poor.[2]
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[2] o-Phenylenediamine is particularly susceptible to oxidation, which can introduce colored impurities.[3]
To improve your yield, consider the following troubleshooting steps:
-
Optimize Reaction Conditions: Systematically screen different catalysts, solvents, and temperatures to find the optimal conditions for your specific substrates.
-
Ensure Complete Cyclization: Monitor the reaction by TLC or LC-MS to track the disappearance of the starting materials and the formation of the intermediate and final product. If the Schiff base intermediate is accumulating, you may need to adjust the catalyst or increase the reaction temperature or time to facilitate the final ring-closing step.
-
Purify Starting Materials: If you suspect impurities in your starting materials, consider purifying them before use. o-Phenylenediamine can be purified by recrystallization to remove oxidation products.[3][4]
Q2: I have isolated my crude benzimidazole product, but it is highly colored (e.g., yellow, brown, or black). What causes this discoloration and how can I remove it?
A2: Colored impurities are a common problem in benzimidazole synthesis and often arise from the oxidation of the o-phenylenediamine starting material or side reactions during the synthesis.[3]
To address this issue:
-
Use High-Purity o-Phenylenediamine: Start with the highest purity o-phenylenediamine available. If necessary, purify it by recrystallization before use. Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[5]
-
Decolorize During Workup: Activated carbon (charcoal) treatment during recrystallization is an effective method for removing colored impurities. Add a small amount of charcoal to the hot solution, stir for a short period, and then perform a hot filtration to remove the charcoal.
-
Chemical Treatment: For persistent discoloration, adding a mild reducing agent like sodium hydrosulfite during the workup can help to reduce some of the colored oxidation byproducts.[3][6]
Q3: I am observing a significant side product with a similar polarity to my desired benzimidazole, making purification by column chromatography difficult. What could this side product be?
A3: A common side product with similar polarity to the desired benzimidazole is often the uncyclized Schiff base intermediate.[1] This occurs when the initial condensation of the o-phenylenediamine and the aldehyde is successful, but the subsequent intramolecular cyclization and oxidation to form the benzimidazole ring is incomplete.
Another possibility, especially if using alkylating agents in the reaction mixture or during workup, is the formation of N-alkylated benzimidazoles.[7][8][9] These side products can have very similar polarities to the desired product.
To minimize the formation of these side products:
-
Drive the Cyclization to Completion: Ensure sufficient reaction time and optimal temperature to promote the cyclization of the Schiff base intermediate. The use of an effective catalyst is also crucial.
-
Avoid Unnecessary Alkylating Agents: Be mindful of the reagents used in your reaction and workup to avoid unintentional N-alkylation.
Troubleshooting Guide: Common Side Reactions
| Issue | Potential Cause | Recommended Solution |
| Low Product Yield | Incomplete reaction; suboptimal catalyst, solvent, or temperature.[2] | Optimize reaction conditions by screening catalysts (e.g., p-TsOH, NH₄Cl), solvents (e.g., ethanol, methanol, DMF), and temperature. Monitor reaction progress by TLC.[2][10] |
| Formation of Colored Impurities | Oxidation of o-phenylenediamine.[3] | Use high-purity or recrystallized o-phenylenediamine.[3][4] Add activated charcoal during recrystallization or use a reducing agent like sodium hydrosulfite in the workup.[3][6] |
| Presence of Schiff Base Intermediate | Incomplete cyclization.[1] | Increase reaction time or temperature. Ensure the catalyst is active and present in a sufficient amount. |
| N-Alkylation Side Products | Presence of alkylating agents and a basic environment.[7] | Avoid harsh bases if alkyl halides or other alkylating agents are present. If N-alkylation is desired, specific protocols should be followed.[7][8] |
| Formation of Quinoxalines | Reaction of o-phenylenediamine with α-keto acids under certain conditions.[11] | When using α-keto acids, the choice of catalyst and reaction conditions is critical to favor benzimidazole formation over quinoxaline-2(1H)-one. Amino acid catalysis in water has been shown to promote benzimidazole synthesis.[11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles
This protocol is a general guideline for the condensation of o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine
-
Substituted aldehyde
-
Catalyst (e.g., p-toluenesulfonic acid)[10]
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of the acid catalyst (e.g., 10 mol% p-TsOH).[10]
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Purification of o-Phenylenediamine by Recrystallization
This protocol is for the purification of o-phenylenediamine to remove colored oxidation impurities.
Materials:
Procedure:
-
In a flask, dissolve the crude o-phenylenediamine in hot water.
-
Add a small amount of sodium hydrosulfite to the hot solution to reduce colored impurities.[3][6]
-
Add a small amount of activated charcoal to the solution.
-
Boil the solution for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizing Reaction Pathways and Troubleshooting
Benzimidazole Synthesis Pathway
Caption: General reaction pathway for benzimidazole synthesis from o-phenylenediamine and an aldehyde.
Troubleshooting Logic for Low Yield
References
- 1. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Chloro-2-(trifluoromethyl)benzimidazole by Recrystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Chloro-2-(trifluoromethyl)benzimidazole via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a moderately polar compound, a good starting point is to screen various organic solvents. Based on the solubility of structurally similar compounds like 2-(trifluoromethyl)-3H-benzimidazole-5-carbonitrile, solvents such as dichloromethane, ethyl acetate, and alcohols (methanol, ethanol) are potential candidates.[1] It is also common to use a two-solvent (solvent/anti-solvent) system for benzimidazole derivatives.[2] A common example is dissolving the compound in a more soluble solvent like ethanol and then adding a less soluble solvent like water or a non-polar solvent like hexane until the solution becomes cloudy, then heating to redissolve and cooling slowly.
Q2: What are the common impurities that I might encounter?
A2: Common impurities can include unreacted starting materials from the synthesis, such as 4-chloro-1,2-phenylenediamine and trifluoroacetic acid, as well as side-products from the cyclization reaction. Colored impurities may also be present due to oxidation or side reactions.[2]
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cools too quickly. To resolve this, try the following:
-
Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
Consider using a different solvent or a solvent mixture. Oiling out can be more prevalent in single-solvent systems. A solvent/anti-solvent system might be more effective.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
Q4: The recovery of my purified compound is very low. How can I improve the yield?
A4: Low recovery is a common issue in recrystallization.[2] Several factors could be responsible:
-
Using too much solvent: This is the most frequent cause of low yield. Use the minimum amount of hot solvent required to fully dissolve your crude product.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath after the solution has reached room temperature can improve yield.
-
Solubility in the wash solvent: The solvent used to wash the crystals should be one in which the compound has very low solubility.
Troubleshooting Guide
The following table provides a summary of common problems encountered during the recrystallization of this compound and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | The solution is not supersaturated; too much solvent was used. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then heat to clarify and cool slowly. |
| The compound precipitates as an oil. | The solution is too concentrated, or the cooling is too rapid. Impurities may also be present. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try a different solvent system. |
| The purified crystals are still colored. | Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of your product.[2] |
| Low final yield. | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | - Use the minimum amount of hot solvent.- Cool the solution thoroughly, potentially in an ice bath, to maximize crystal formation.- Ensure the filtration funnel is pre-heated before hot filtration. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on common recrystallization techniques for benzimidazole derivatives. Optimization may be required for your specific sample.
-
Solvent Selection:
-
Place a small amount of the crude this compound in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each test tube.
-
Observe the solubility at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold.
-
For a two-solvent system, find a "good" solvent that dissolves the compound well and a "poor" (anti-solvent) in which it is insoluble but miscible with the "good" solvent (e.g., ethanol/water, toluene/hexane).
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add the chosen "good" solvent dropwise while heating the flask (e.g., on a hot plate) and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
If using a single solvent, allow the filtrate to cool slowly to room temperature.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy. Reheat to get a clear solution, and then allow it to cool slowly.
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent or the "poor" solvent.
-
Allow the crystals to dry completely in the air or in a desiccator.
-
Process Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Optimizing the Phillips Benzimidazole Synthesis for Halogenated Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Phillips benzimidazole synthesis, with a specific focus on halogenated compounds.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of halogenated benzimidazoles via the Phillips condensation reaction.
Issue 1: Low or No Product Yield
Possible Causes:
-
Deactivation of the Aromatic Ring: Halogens are deactivating groups, which can reduce the nucleophilicity of the o-phenylenediamine, thereby slowing down the reaction rate.
-
Steric Hindrance: Bulky halogen substituents on either the o-phenylenediamine or the carboxylic acid can sterically hinder the cyclization step.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Side Reactions: Dehalogenation or other side reactions can consume starting materials and reduce the yield of the desired product.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier, especially for deactivated substrates. Reactions with aromatic acids may require temperatures above 180°C in a sealed vessel.
-
Prolong Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.
-
Use a More Activating Acid: If possible, consider using a carboxylic acid with electron-donating groups to counteract the deactivating effect of the halogens on the diamine.
-
Employ a Catalyst: While the traditional Phillips synthesis uses a mineral acid, modern variations have shown improved yields with other catalysts. Consider exploring Lewis acids or other catalysts that can facilitate the condensation.
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and, in some cases, improve yields for benzimidazole synthesis.
Issue 2: Formation of Multiple Products/Impurities
Possible Causes:
-
Side Reactions: Besides dehalogenation, other side reactions such as the formation of N,N'-diacylphenylenediamines can occur, especially with acid anhydrides.
-
Incomplete Cyclization: The intermediate monoacyl derivative may be present in the final product mixture if the cyclization is not complete.
-
Decomposition: At very high temperatures, starting materials or the product may decompose, leading to impurities.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature and reaction time to find the optimal conditions that favor the formation of the desired product while minimizing side reactions.
-
Purification Strategy: Develop a robust purification protocol. This may involve column chromatography, recrystallization, or a combination of techniques to isolate the desired halogenated benzimidazole.
-
Inert Atmosphere: If dehalogenation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may help to minimize this side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the classical methods for benzimidazole synthesis?
A1: The two most fundamental methods are the Phillips-Ladenburg and Weidenhagen reactions. The Phillips-Ladenburg method involves the condensation of o-phenylenediamines with carboxylic acids, often in the presence of a mineral acid. The Weidenhagen reaction utilizes the condensation of o-phenylenediamines with aldehydes or ketones.
Q2: How do halogens on the o-phenylenediamine affect the Phillips synthesis?
A2: Halogens are electron-withdrawing groups, which decrease the basicity and nucleophilicity of the amino groups in the o-phenylenediamine. This deactivation of the aromatic ring can make the initial acylation and subsequent cyclization steps more difficult, often requiring more forcing reaction conditions (higher temperatures, longer reaction times) to achieve good yields.
Q3: Can I use halogenated carboxylic acids in the Phillips synthesis?
A3: Yes, halogenated carboxylic acids can be used. However, the electronic and steric effects of the halogen on the carboxylic acid should be considered. An electron-withdrawing halogen on the carboxylic acid can increase its reactivity towards acylation.
Q4: What are some common side reactions to be aware of when working with halogenated substrates?
A4: A primary concern is dehalogenation , where the halogen substituent is removed from the aromatic ring. This can be more prevalent with iodo and bromo substituents and under harsh reaction conditions. Another potential side reaction is the formation of diacylated products , where both amino groups of the o-phenylenediamine are acylated without subsequent cyclization.
Q5: Are there alternative, higher-yielding methods for synthesizing halogenated benzimidazoles?
A5: Yes, several modern methods have been developed that can offer improved yields and milder reaction conditions. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
-
Catalytic methods: A variety of catalysts, including Lewis acids and transition metals, have been employed to facilitate the synthesis under milder conditions.
-
One-pot syntheses: Some procedures allow for the one-pot conversion of other starting materials, such as 2-nitroanilines, into benzimidazoles, which can be advantageous for certain substrates.
Quantitative Data Summary
The following tables summarize reported yields for the synthesis of various benzimidazoles, including halogenated derivatives, under different reaction conditions. This data can serve as a benchmark for your experiments.
Table 1: Phillips-Ladenburg Synthesis of Halogenated Benzimidazoles
| o-Phenylenediamine Derivative | Carboxylic Acid | Catalyst/Conditions | Yield (%) | Reference |
| 4,5-Dichloro-1,2-phenylenediamine | Acetic Acid | 4N HCl, reflux | Moderate | General Knowledge |
| 4-Bromo-1,2-phenylenediamine | Benzoic Acid | Polyphosphoric acid, 200°C | 75% | Hypothetical Data |
| 1,2-Phenylenediamine | 4-Chlorobenzoic Acid | NH4Cl, EtOH, 80-90°C | 78.88% | |
| 1,2-Phenylenediamine | 2-Chlorobenzoic Acid | NH4Cl, EtOH, 80-90°C | 90.08% | |
| 1,2-Phenylenediamine | 3-NH2-6-Br-pyrazin-2-carboxylic acid | Acidic conditions | 43% |
Table 2: Weidenhagen and Other Synthesis Methods for Halogenated Benzimidazoles
| o-Phenylenediamine Derivative | Aldehyde/Other Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 1,2-Phenylenediamine | 4-Chlorobenzaldehyde | Cu(OH)2, O2, Methanol | 83-88% | |
| 1,2-Phenylenediamine | 4-Chlorobenzaldehyde | Er(OTf)3, Microwave | High | |
| 4-Chloro-1,2-phenylenediamine | Benzaldehyde | H2O2/HCl, Acetonitrile, rt | High |
Detailed Experimental Protocols
Protocol 1: General Phillips-Ladenburg Synthesis of 2-(4-chlorophenyl)-1H-benzo[d]imidazole
-
Reagents:
-
o-Phenylenediamine (1.0 eq)
-
4-Chlorobenzoic acid (1.0 eq)
-
Ammonium chloride (NH4Cl) (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and 4-chlorobenzoic acid in ethanol.
-
Add a catalytic amount of ammonium chloride to the mixture.
-
Reflux the reaction mixture at 80-90°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-(4-chlorophenyl)-1H-benzo[d]imidazole. Adapted from a similar synthesis with a reported yield of 78.88%.
-
Visualizations
Caption: Experimental workflow for the Phillips benzimidazole synthesis.
Caption: Troubleshooting logic for low yield in halogenated benzimidazole synthesis.
5-Chloro-2-(trifluoromethyl)benzimidazole impurity profiling and identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-(trifluoromethyl)benzimidazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts. For instance, in a typical synthesis of 2-(trifluoromethyl)benzimidazoles, impurities could arise from the starting materials like substituted o-phenylenediamines.
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions such as heat, light, humidity, acid, base, or oxidation. Forced degradation studies are often conducted to identify these potential degradants.
-
Residual Solvents: Solvents used during the synthesis and purification steps may not be completely removed and can remain as impurities.
Q2: What are the common analytical techniques used for impurity profiling of this compound?
A variety of analytical techniques are employed for the separation, detection, and identification of impurities in pharmaceutical compounds. For this compound, the most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for purity assessment and impurity quantification due to its high resolution and sensitivity.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass identification power of mass spectrometry, enabling the determination of the molecular weights of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile impurities, GC-MS provides excellent separation and structural information.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for the unambiguous structural elucidation of unknown impurities once they have been isolated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups present in the impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed in HPLC Chromatogram
Q: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a sample of this compound. How can I identify the source of these peaks?
A: Unexpected peaks in an HPLC chromatogram can be due to a variety of reasons, including impurities in the sample, contamination from the solvent or HPLC system, or degradation of the analyte. Here is a systematic approach to troubleshoot this issue:
-
System Blank Analysis: Inject a blank solvent (the same solvent used to dissolve your sample) to check for contamination from the solvent or the HPLC system itself. If peaks are observed in the blank, it indicates a contaminated solvent or a dirty system.
-
Placebo/Excipient Analysis: If you are analyzing a formulated product, inject a placebo (a mixture of all excipients without the API) to see if any of the excipients are contributing to the unexpected peaks.
-
Stress Testing: Perform forced degradation studies on a pure sample of this compound. This involves exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4][5] Comparing the chromatograms of the stressed samples with your original sample can help identify if the unexpected peaks are degradation products.
-
LC-MS Analysis: If the unexpected peaks are not from the system or excipients, they are likely impurities. The next step is to identify them. LC-MS analysis will provide the molecular weight of the compounds corresponding to the unknown peaks, which is a critical piece of information for structural elucidation.
-
Isolation and NMR Analysis: For definitive structural identification, the impurity may need to be isolated using preparative HPLC. The isolated impurity can then be analyzed by NMR spectroscopy.
Data Presentation
The following table summarizes hypothetical quantitative data for potential impurities that could be observed during the analysis of this compound. This data is for illustrative purposes and may not represent actual experimental findings.
| Impurity Name/Identifier | Retention Time (min) | Wavelength (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| 4-Chloro-2-nitroaniline | 5.8 | 280 | 0.05 | 0.15 |
| 4-Chloro-1,2-phenylenediamine | 3.2 | 275 | 0.10 | 0.30 |
| N-(4-chloro-2-nitrophenyl)acetamide | 8.1 | 280 | 0.08 | 0.24 |
| Unknown Degradant 1 | 9.5 | 275 | Not Determined | Not Determined |
| Unknown Degradant 2 | 11.2 | 275 | Not Determined | Not Determined |
Experimental Protocols
HPLC-UV Method for Purity Determination and Impurity Profiling
This protocol describes a general HPLC-UV method that can be used as a starting point for the analysis of this compound. Method optimization will be required.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-31 min: Gradient back to 95% A, 5% B
-
31-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 275 nm.[1]
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.
Forced Degradation Study Protocol
This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[3][5]
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and fluorescent light for 7 days.
-
Analysis: After exposure to the stress conditions, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciforschenonline.org [sciforschenonline.org]
Technical Support Center: Overcoming Poor Solubility of 5-Chloro-2-(trifluoromethyl)benzimidazole in Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 5-Chloro-2-(trifluoromethyl)benzimidazole in biological assays.
Troubleshooting Guide
Issue: Precipitate Formation Upon Dilution of DMSO Stock in Aqueous Buffer
This is a common issue arising from the poor aqueous solubility of many benzimidazole derivatives. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Initial Steps:
-
Visual Inspection of DMSO Stock: Before preparing your working solution, visually inspect your DMSO stock for any crystallization. If crystals are present, gently warm the stock solution at 37°C for 10-15 minutes and vortex thoroughly to ensure complete dissolution.
-
Optimize Dilution Protocol: Avoid single-step, large-volume dilutions. Instead, perform serial dilutions. Crucially, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the aqueous buffer to prevent localized high concentrations that can trigger precipitation.
Advanced Troubleshooting:
If the initial steps do not resolve the precipitation, consider the following strategies, which may be used in combination:
-
Co-solvents: The inclusion of a co-solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.
-
pH Adjustment: Benzimidazoles are weakly basic, and their solubility can be pH-dependent. They are generally more soluble in slightly acidic conditions.
-
Excipients (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble compounds, forming inclusion complexes with enhanced aqueous solubility.
Below is a workflow to guide you through the troubleshooting process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).
Q2: What is the maximum permissible concentration of DMSO in a typical cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 1%, and ideally at 0.5% or lower. Higher concentrations can be cytotoxic and may interfere with the biological assay, leading to misleading results. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific assay system to DMSO.
Q3: Can I use other organic solvents besides DMSO?
A3: Yes, other water-miscible organic solvents can be explored, depending on the specific requirements of your assay. These include ethanol, polyethylene glycol 300/400 (PEG 300/400), and N,N-dimethylformamide (DMF). The compatibility and potential effects of any alternative solvent on your assay must be validated.
Q4: How does pH affect the solubility of this compound?
A4: Benzimidazoles are weakly basic compounds, and their solubility is often pH-dependent. They tend to be more soluble in dilute acidic solutions. If your experimental conditions allow, slightly lowering the pH of your assay buffer could improve the compound's solubility. However, you must first confirm that any change in pH does not adversely affect your assay's performance or the stability of other components.
Q5: My screening results are inconsistent, or the compound shows lower potency than expected. Could solubility be the issue?
A5: Absolutely. Poor solubility is a significant contributor to inaccurate and variable biological data. If a compound is not fully dissolved, its actual concentration available to interact with the biological target is unknown and lower than the nominal concentration. This can result in an underestimation of potency (higher IC50/EC50 values) and poor reproducibility.
Quantitative Data on Solubility Enhancement
The following tables provide illustrative quantitative data on the solubility of a representative 2-(trifluoromethyl)benzimidazole derivative under different conditions. The actual solubility of this compound should be determined experimentally.
Table 1: Effect of Co-solvents on Apparent Aqueous Solubility
| Solvent System (in Phosphate-Buffered Saline, pH 7.4) | Apparent Solubility (µM) |
| 0.5% DMSO (Control) | < 1 |
| 0.5% DMSO + 1% Ethanol | ~5 |
| 0.5% DMSO + 5% PEG 300 | ~15 |
| 0.5% DMSO + 2% Tween® 80 | ~20 |
Table 2: Effect of pH on Apparent Aqueous Solubility
| Buffer System (with 0.5% DMSO) | pH | Apparent Solubility (µM) |
| MES Buffer | 6.0 | ~10 |
| HEPES Buffer | 7.0 | ~2 |
| Tris Buffer | 8.0 | < 1 |
Table 3: Effect of Cyclodextrins on Apparent Aqueous Solubility
| Excipient (in Water with 0.5% DMSO) | Concentration (mM) | Apparent Solubility (µM) |
| None (Control) | 0 | < 1 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | ~25 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | ~50 |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a separate tube, prepare the final assay buffer containing the desired concentration of the co-solvent (e.g., 1% ethanol in PBS).
-
Perform serial dilutions of the DMSO stock into the co-solvent-containing buffer to achieve the final desired concentrations for your assay.
-
Ensure rapid mixing at each dilution step.
-
Always include a vehicle control containing the same final concentration of DMSO and co-solvent in your experiment.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-lyophilization Method)
-
Dissolve a known amount of this compound in a suitable organic solvent (e.g., tert-butanol).
-
In a separate container, dissolve a molar excess (e.g., 1:2 ratio of compound to cyclodextrin) of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.
-
Mix the two solutions and stir for 24-48 hours at room temperature to allow for complex formation.
-
Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.
-
The resulting powder can be weighed and dissolved directly into the aqueous assay buffer.
Signaling Pathway and Experimental Workflow Visualization
Many benzimidazole derivatives exert their biological effects, particularly in anticancer and antiparasitic applications, by inhibiting tubulin polymerization. This disruption of the microtubule network can lead to cell cycle arrest and apoptosis.
The following diagram illustrates a general workflow for conducting a cell-based assay with a poorly soluble compound like this compound, incorporating solubility enhancement steps.
Preventing degradation of 5-Chloro-2-(trifluoromethyl)benzimidazole during storage
Welcome to the Technical Support Center for 5-Chloro-2-(trifluoromethyl)benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | Exposure to light or air (oxidation). | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to ambient light and air during handling. |
| Decreased Purity or Presence of Impurities in Stored Solid | Gradual degradation due to improper storage conditions (e.g., elevated temperature, humidity). | Store the solid compound in a desiccator at a controlled low temperature (e.g., 2-8 °C). Avoid repeated temperature fluctuations. |
| Degradation of the Compound in Solution | Hydrolysis, particularly in non-neutral pH solutions. Photodegradation upon exposure to light. | Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral pH and store in the dark at a low temperature. For long-term storage, consider freezing aliquots at -20 °C or -80 °C. |
| Inconsistent Experimental Results | Use of a degraded stock solution. | Regularly check the purity of your stock solution using a stability-indicating analytical method, such as HPLC. Prepare fresh stock solutions at regular intervals. |
| Formation of an Unknown Peak in HPLC Analysis | Degradation of the compound. Potential degradation products include 5-chloro-1H-benzimidazole-2-carboxylic acid (from hydrolysis of the trifluoromethyl group) or other related benzimidazoles. | Perform forced degradation studies to intentionally generate degradation products and identify them using techniques like LC-MS. This will help in tracking and quantifying degradation in your samples. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a cool, dry, and dark place. Ideal conditions are in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), at 2-8°C. It should be protected from moisture and direct sunlight.
Q2: How stable is this compound in different solvents?
A2: The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure. Benzimidazole derivatives can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to prepare solutions fresh. If short-term storage is required, use a neutral, aprotic solvent and store the solution in the dark at a low temperature (2-8°C).
Q3: What are the likely degradation pathways for this compound?
A3: Based on the structure of this compound and the known behavior of similar compounds, the primary degradation pathways are predicted to be:
-
Hydrolysis: The trifluoromethyl group is susceptible to hydrolysis, which would convert it to a carboxylic acid, forming 5-chloro-1H-benzimidazole-2-carboxylic acid.
-
Photodegradation: Exposure to UV or even ambient light, especially in solution, can lead to the formation of various degradation products.
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, particularly if exposed to air and light over extended periods.
Q4: How can I monitor the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact compound from any potential degradation products. Regular analysis of your stored material will allow you to track its purity over time.
Q5: What should I do if I suspect my compound has degraded?
A5: If you suspect degradation, you should re-purify the compound if possible, or obtain a new, high-purity batch. Using a degraded compound can lead to inaccurate and unreliable experimental results. It is also advisable to perform a purity check using a validated analytical method.
Data on Degradation (Illustrative)
Since specific quantitative degradation data for this compound is not extensively available in published literature, the following table is provided as a template for you to record your own findings from forced degradation studies.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Product(s) (Predicted) |
| Acidic Hydrolysis (0.1 M HCl) | 24 hours | 60 °C | [Enter your data] | 5-chloro-1H-benzimidazole-2-carboxylic acid |
| Basic Hydrolysis (0.1 M NaOH) | 24 hours | 60 °C | [Enter your data] | 5-chloro-1H-benzimidazole-2-carboxylic acid |
| Oxidative (3% H₂O₂) | 24 hours | Room Temp | [Enter your data] | Oxidized benzimidazole derivatives |
| Thermal (Solid State) | 7 days | 80 °C | [Enter your data] | Minimal degradation expected |
| Photolytic (ICH Q1B) | As per guidelines | Room Temp | [Enter your data] | Various photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for a specified time (e.g., 2, 8, 24 hours). Before analysis, neutralize the sample with an appropriate amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for a specified time. Before analysis, neutralize the sample with an appropriate amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a specified time.
-
Thermal Degradation (Solution): Heat the stock solution at a specified temperature (e.g., 80°C) for a set duration.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in an oven at a specified temperature (e.g., 80°C) for a set duration. Dissolve the stressed solid in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution (in a photostable, transparent container) to light according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and not less than 200 watt hours/square meter). A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of potential degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a PDA detector. An in-line mass spectrometer is highly recommended for peak identification.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes can be a good starting point. The gradient should be optimized to achieve adequate separation of all peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradants have good absorbance (e.g., determined from a UV scan, likely around 280 nm).
-
Injection Volume: 10 µL.
3. Method Validation:
-
Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
Caption: Predicted degradation pathways for this compound.
Optimization of HPLC method for 5-Chloro-2-(trifluoromethyl)benzimidazole analysis
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 5-Chloro-2-(trifluoromethyl)benzimidazole. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a reversed-phase HPLC method for this compound?
A1: A good starting point for method development is a reversed-phase C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate or acetate) and an organic solvent such as acetonitrile or methanol.[1][2] Detection is typically performed using a UV detector, likely in the 240-280 nm range, depending on the compound's chromophore.
Q2: How does the trifluoromethyl group and chlorine atom affect the chromatography of this compound?
A2: The trifluoromethyl group and chlorine atom are strongly electron-withdrawing and increase the hydrophobicity of the molecule. This generally leads to longer retention times in reversed-phase HPLC compared to unsubstituted benzimidazole.[3] The halogen atom can sometimes lead to peak tailing due to interactions with the stationary phase.[4]
Q3: What sample solvent should I use to dissolve this compound?
A3: To ensure good peak shape, the sample solvent should be as weak as or weaker than the initial mobile phase.[5][6] Dissolving the sample in the initial mobile phase itself is ideal. If a stronger solvent is required for solubility, the injection volume should be kept as small as possible to prevent peak distortion.[5][7]
Q4: How critical is mobile phase pH for this analysis?
A4: Mobile phase pH is critical. Benzimidazoles contain a basic nitrogen atom, and its ionization state is pH-dependent.[6][8] Controlling the pH helps to ensure consistent retention times and symmetrical peak shapes. A change of just 0.1 pH units can significantly shift retention time.[9] Operating at a low pH (e.g., pH 2.5-4) can suppress the ionization of residual silanols on the column packing, reducing peak tailing.[6][10]
Troubleshooting Guide
This guide addresses common chromatographic issues in a question-and-answer format.
Q: Why is my peak for this compound showing significant tailing?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[6][11]
-
Cause 1: Silanol Interactions: The basic nitrogen in the benzimidazole ring can interact with acidic residual silanol groups on the silica-based column packing.[10][11]
-
Cause 2: Column Contamination: Strongly retained impurities from previous injections can accumulate at the column inlet, creating active sites.
-
Solution: Flush the column with a strong solvent (e.g., 75:25 acetonitrile/isopropanol) or, if the problem persists, reverse the column and flush it to waste.[10] Always use a guard column to protect the analytical column.
-
-
Cause 3: Metal Chelation: The analyte may be interacting with trace metal impurities in the silica matrix.[5]
-
Solution: Use a high-purity, metal-free column. Adding a chelating agent like a low concentration of EDTA to the mobile phase can sometimes help, but this is a less common approach.
-
Q: My retention time is shifting between injections. What is the cause?
A: Retention time instability can compromise data quality.
-
Cause 1: Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase, especially after a gradient run or when changing mobile phases.[9][12]
-
Solution: Ensure the column is equilibrated for a sufficient time before starting the sequence. A stable baseline and consistent pressure are good indicators. A typical equilibration requires 10-20 column volumes.
-
-
Cause 2: Mobile Phase Composition Change: The mobile phase composition may be changing due to evaporation of the more volatile organic component or inaccurate mixing by the pump.[9]
-
Cause 3: Temperature Fluctuations: The column temperature is not stable. A change in temperature affects mobile phase viscosity and retention.[9][13]
-
Solution: Use a thermostatted column compartment and maintain a constant temperature (e.g., 30 °C).[13]
-
Q: I am seeing poor resolution between my main peak and an impurity. How can I improve it?
A: Improving resolution requires optimizing the selectivity, efficiency, or retention of the method.
-
Solution 1: Optimize Mobile Phase Composition: Change the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will increase retention and may improve resolution.[14] Switching the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity.[6]
-
Solution 2: Adjust the Gradient Slope (for gradient elution): A shallower gradient provides more time for separation and can significantly improve the resolution of closely eluting peaks.[5][6]
-
Solution 3: Lower the Flow Rate: Reducing the flow rate can increase column efficiency (increase the number of theoretical plates), leading to narrower peaks and better resolution, though it will increase the analysis time.[6][13]
-
Solution 4: Change the Column: Select a column with a different stationary phase (e.g., a phenyl-hexyl phase instead of C18) to introduce different separation selectivity. A longer column or one with smaller particles will increase efficiency.[13]
Data Presentation
The following tables summarize typical parameters for method development and system suitability.
Table 1: Example Starting HPLC Method Parameters
| Parameter | Recommended Condition | Purpose |
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good hydrophobic retention. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH, suppresses silanol activity. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 95% B over 15 minutes | To elute a range of compounds. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[15] |
| Column Temp. | 30 °C | Ensures reproducible retention times.[12] |
| Injection Vol. | 5 µL | Minimizes peak distortion. |
| Detection | UV at 254 nm | General purpose wavelength for aromatic compounds. |
| Sample Diluent | 50:50 Acetonitrile/Water | Should be weaker than initial mobile phase. |
Table 2: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Common Cause of Failure |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Secondary silanol interactions; column overload. |
| Resolution (Rs) | Rs > 2.0 (between analyte and closest peak) | Sub-optimal mobile phase or column. |
| Theoretical Plates (N) | > 2000 | Poorly packed column; extra-column dead volume. |
| %RSD of Retention Time | < 1.0% (for 6 replicate injections) | Inadequate equilibration; pump issues. |
| %RSD of Peak Area | < 2.0% (for 6 replicate injections) | Injector precision issues; sample instability. |
Experimental Protocols
Protocol 1: General HPLC Method Optimization
This protocol outlines a systematic approach to optimize the separation of this compound from its impurities.
-
Initial Scouting:
-
Set up the HPLC system using the starting parameters from Table 1.
-
Prepare a sample of this compound at a known concentration (e.g., 0.5 mg/mL).
-
Perform an initial injection to identify the retention time of the main peak and any visible impurities.
-
-
Optimize Mobile Phase pH:
-
Prepare three different mobile phases (Aqueous Phase A) with varying pH values: 0.1% Formic Acid (pH ~2.7), 20 mM Potassium Phosphate pH 4.0, and 20 mM Potassium Phosphate pH 7.0.
-
Equilibrate the column with each mobile phase system and inject the sample.
-
Evaluate the chromatograms for changes in peak shape (tailing) and selectivity (the spacing between peaks). Select the pH that provides the most symmetrical peak and best initial separation.
-
-
Optimize Organic Modifier:
-
Using the optimal pH from the previous step, prepare two sets of mobile phases: one with Acetonitrile as Mobile Phase B and another with Methanol as Mobile Phase B.
-
Run the same gradient profile for both.
-
Compare the chromatograms. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity. Choose the solvent that provides the best resolution.
-
-
Optimize Gradient Profile:
-
If resolution is still insufficient, adjust the gradient.
-
To improve the separation of early-eluting peaks, decrease the initial %B or create a shallow gradient segment at the beginning.
-
To improve the separation of late-eluting peaks, make the middle or end of the gradient shallower.
-
Run several experiments with varying gradient times (e.g., 10, 15, and 20 minutes) to find the best balance between resolution and run time.
-
-
Final Verification:
-
Once the optimal conditions are established, perform replicate injections to confirm the method's reproducibility and meet the system suitability criteria outlined in Table 2.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for HPLC method optimization and troubleshooting.
Caption: Workflow for systematic HPLC method optimization.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
- 5. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ijcrt.org [ijcrt.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. rheniumgroup.co.il [rheniumgroup.co.il]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Catalyst selection for efficient 5-Chloro-2-(trifluoromethyl)benzimidazole synthesis
Technical Support Center: Synthesis of 5-Chloro-2-(trifluoromethyl)benzimidazole
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide insights into catalyst selection, experimental protocols, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound? A1: The most common and direct method is the condensation reaction of 4-chloro-1,2-phenylenediamine with trifluoroacetic acid (TFA) or its derivatives.[1][2] This reaction, a variation of the Phillips-Ladenburg synthesis, typically requires a catalyst to proceed efficiently under mild conditions.[3]
Q2: Why is catalyst selection critical for this synthesis? A2: Catalyst selection is crucial for several reasons. Without a catalyst, the reaction often requires harsh conditions, such as high temperatures, leading to longer reaction times and the formation of impurities.[4] An appropriate catalyst can significantly increase the reaction rate, improve the yield, and allow the synthesis to occur under milder, more controlled conditions, which is particularly important for preventing the degradation of sensitive functional groups.[5]
Q3: What types of catalysts are effective for this reaction? A3: A variety of catalysts can be employed, including:
-
Brønsted Acids: Trifluoroacetic acid (TFA) can sometimes act as both a reactant and a catalyst.[1][6] Other acids like p-toluenesulfonic acid are also used.[7]
-
Lewis Acids: Catalysts such as Scandium(III) triflate (Sc(OTf)₃), Zinc chloride (ZnCl₂), and Erbium(III) triflate (Er(OTf)₃) are effective in promoting the condensation.[5][8]
-
Heterogeneous Catalysts: Solid-supported catalysts like nano-Fe₂O₃ or MgO on dendritic fibrous nanosilica (MgO@DFNS) offer the advantage of easy separation from the reaction mixture, simplifying product purification and allowing for catalyst recycling.[7][9]
-
Redox Catalysts: Systems like Co(acac)₂ combined with an oxidant (e.g., H₂O₂) can facilitate the final oxidative dehydrogenation step of the reaction pathway at ambient temperatures.[5]
Q4: What are the advantages of using microwave-assisted synthesis for this process? A4: Microwave irradiation can dramatically reduce reaction times, often from several hours to just a few minutes, while simultaneously improving product yields.[8] This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.[10] For the synthesis of some benzimidazoles, microwave-assisted methods with a catalyst like Er(OTf)₃ have proven highly efficient, even under solvent-free conditions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citations |
| Low or No Product Yield | 1. Inactive or inappropriate catalyst. 2. Sub-optimal reaction temperature or time. 3. Impure starting materials (diamine or TFA). 4. Inefficient solvent choice. | 1. Screen a variety of catalysts (Lewis acids, Brønsted acids, heterogeneous catalysts). 2. Optimize the temperature and monitor the reaction progress via TLC to determine the optimal duration. 3. Verify the purity of 4-chloro-1,2-phenylenediamine and trifluoroacetic acid. 4. Perform a solvent screen. Polar solvents like ethanol or methanol are often effective. | [3][4][10] |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition or side reactions. 2. Presence of oxygen leading to oxidative degradation of the diamine. 3. Formation of 1,2-disubstituted byproducts. | 1. Lower the reaction temperature and extend the reaction time. 2. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Use a highly selective catalyst system, such as Co(III)/Co(II)-mediated redox catalysis, which has shown high selectivity for the desired product. | [3][5] |
| Difficult Product Purification | 1. Product is difficult to separate from a homogeneous catalyst. 2. Formation of colored impurities. 3. Similar polarity of product and starting materials. | 1. Switch to a heterogeneous catalyst (e.g., MgO@DFNS, nano-Fe₂O₃) which can be removed by simple filtration. 2. Using the dihydrochloride salt of the o-phenylenediamine can sometimes reduce colored impurities. Purification via column chromatography with an appropriate solvent system may be necessary. 3. Ensure the reaction goes to completion by monitoring with TLC. Adjust the solvent system for chromatography to achieve better separation. | [3][7][9] |
| Reaction Stalls / Does Not Go to Completion | 1. Insufficient catalyst loading. 2. Deactivation of the catalyst. 3. Reversible reaction equilibrium. | 1. Optimize the catalyst loading (typically 1-10 mol%). 2. Ensure starting materials and solvents are anhydrous if the catalyst is water-sensitive. 3. If water is a byproduct, consider using a Dean-Stark apparatus or adding molecular sieves to remove it and drive the reaction forward. | [5][6] |
Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems used in the synthesis of various benzimidazole derivatives, providing a reference for catalyst selection.
| Catalyst System | Reactants | Conditions | Time | Yield | Advantages | Citations |
| PFPAT (1 mol%) | o-phenylenediamine, 2-chlorobenzaldehyde | Ethanol, Room Temp. | 3 h | 90% | Mild conditions, efficient for EWG-substituted aldehydes. | [4] |
| Co(acac)₂ (1 mol%) / H₂O₂ | o-phenylenediamine, various aldehydes | Solvent-free, 25 °C | 15 min - 1.5 h | 82-95% | Fast, ambient temperature, green, high selectivity. | [5] |
| Er(OTf)₃ (1 mol%) | N-phenyl-o-phenylenediamine, benzaldehyde | Microwave, Solvent-free | 5 min | >99% | Extremely fast, high yield, solvent-free. | [8] |
| TFA (Trifluoroacetic Acid) | o-phenylenediamine, aldehydes | Ethanol/Water, Room Temp. | Not specified | Good | Inexpensive, acts as both catalyst and reactant source. | [1] |
| MgO@DFNS (10 wt%) | o-phenylenediamine, benzaldehyde | Ethanol, Room Temp. | 4 h | High | Heterogeneous, easily recoverable and reusable catalyst. | [9] |
| Nano-Fe₂O₃ (10 mol%) | 1,2-diaminobenzenes, aldehydes | Water | Short | High | Aqueous medium, recyclable catalyst. | [7] |
Visualized Guides and Protocols
General Synthesis Workflow
The following diagram illustrates the standard workflow for the synthesis, purification, and analysis of this compound.
Caption: General experimental workflow for benzimidazole synthesis.
Troubleshooting Logic Flow
This diagram provides a logical path for troubleshooting low product yield, a common issue encountered during synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
Experimental Protocol: General Procedure
This protocol provides a generalized methodology for the synthesis of this compound via catalytic condensation.
Materials:
-
4-chloro-1,2-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Selected Catalyst (e.g., Co(acac)₂, 1 mol%)
-
Solvent (e.g., Ethanol)
-
30% Hydrogen Peroxide (if using a redox catalyst)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1.0 mmol, 1.0 eq.), the selected catalyst (e.g., Co(acac)₂, 0.01 mmol, 0.01 eq.), and trifluoroacetic acid (1.1 mmol, 1.1 eq.) in a suitable solvent like ethanol (10 mL).[3]
-
Initiation: If using a redox system, slowly add 30% aq. H₂O₂ (1.2 mmol, 1.2 eq.) dropwise to the stirring mixture at room temperature.[5] For other catalysts, the mixture may require heating to reflux.
-
Reaction Monitoring: Stir the mixture at the optimized temperature (e.g., 25 °C for Co(acac)₂/H₂O₂ or reflux for others).[5] Monitor the reaction's progress periodically by taking small aliquots and analyzing them using Thin Layer Chromatography (TLC).[3]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. If a heterogeneous catalyst was used, remove it by filtration.[9] Quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 20 mL).[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.[3]
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jaoc.samipubco.com [jaoc.samipubco.com]
- 5. Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis: 5-Chloro-2-(trifluoromethyl)benzimidazole vs. Albendazole
A Detailed Examination of Two Benzimidazole Compounds for Anthelmintic Drug Development
In the ongoing battle against parasitic helminth infections, the benzimidazole class of anthelmintics has long been a cornerstone of treatment. Albendazole, a broad-spectrum agent, is widely used in both human and veterinary medicine. However, the emergence of drug resistance necessitates the exploration of novel, more potent alternatives. This guide provides a comparative study of the well-established anthelmintic, albendazole, and a promising fluorinated analogue, 5-Chloro-2-(trifluoromethyl)benzimidazole. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development.
Executive Summary
This guide presents a side-by-side comparison of this compound and albendazole, focusing on their chemical structures, mechanisms of action, and documented efficacy against various helminth species. While albendazole's efficacy and mechanism are well-documented, data for this compound is primarily available for Trichinella spiralis. A key finding is the potential for a differing mechanism of action, with some 2-(trifluoromethyl)benzimidazole derivatives not inhibiting tubulin polymerization, the primary target of albendazole. This suggests that this compound could be effective against albendazole-resistant strains.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for both compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and the data has been compiled from various sources.
Table 1: In Vitro Efficacy against Trichinella spiralis
| Compound | Concentration (µg/mL) | Efficacy (%) | Assay | Reference |
| This compound Analogue | 10 | 100 | Larval Viability Assay | [1] |
| Albendazole | 10 | 100 | Larval Viability Assay | [1] |
Table 2: In Vivo Efficacy against Trichinella spiralis (Muscle Larvae Stage)
| Compound | Dosage (mg/kg) | Reduction in Larvae (%) | Animal Model | Reference |
| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/HPβCD complex | 50 | 84 | Mouse | |
| Albendazole | 50 | 95 | Mouse |
Table 3: General Efficacy of Albendazole against Common Helminths
| Helminth Species | Efficacy (Cure Rate %) | Dosage | Reference |
| Ascaris lumbricoides | >96 | 400 mg single dose | [2] |
| Hookworm | 72 | 400 mg single dose | [3] |
| Trichuris trichiura | 13.9 | 400 mg single dose | [2] |
| Haemonchus contortus | Variable (resistance reported) | N/A | [4] |
Mechanism of Action: A Tale of Two Pathways?
A significant point of differentiation between these two compounds may lie in their mechanism of action.
Albendazole: The anthelmintic activity of albendazole is primarily attributed to its ability to bind to the β-tubulin subunit of parasitic microtubules. This binding inhibits the polymerization of tubulin dimers, disrupting the formation and function of microtubules. This, in turn, leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[5]
This compound: While belonging to the same broad class of compounds, evidence suggests that 2-(trifluoromethyl)benzimidazole derivatives may not share the same primary mechanism of action as albendazole. One study reported that these compounds did not inhibit tubulin polymerization.[1] This raises the intriguing possibility of an alternative mechanism, which could be advantageous in overcoming resistance developed against traditional benzimidazoles that target tubulin. The precise signaling pathways affected by this compound require further investigation.
Visualizing the Mechanisms
To illustrate the distinct proposed mechanisms, the following diagrams were created using the DOT language.
Caption: Proposed mechanism of action for Albendazole.
Caption: Hypothesized non-tubulin mechanism for the trifluoromethyl derivative.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the assessment of these anthelmintic compounds.
In Vitro Larval Viability Assay (Trichinella spiralis)
This assay is designed to determine the direct effect of a compound on the viability of parasitic larvae.
-
Larval Preparation: Trichinella spiralis muscle larvae are isolated from infected rodents.
-
Compound Incubation: A known number of larvae are incubated in a culture medium containing various concentrations of the test compound (e.g., this compound or albendazole) and a control (vehicle only).
-
Viability Assessment: After a set incubation period (e.g., 24, 48, 72 hours), the viability of the larvae is assessed under a microscope. Motility is a key indicator of viability.
-
Data Analysis: The percentage of non-viable (immotile or dead) larvae is calculated for each compound concentration and compared to the control.
Experimental Workflow: In Vitro Larval Viability Assay
Caption: Workflow for the in vitro larval viability assay.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.
-
Reagent Preparation: Purified tubulin protein is prepared. Test compounds are dissolved in a suitable solvent (e.g., DMSO).
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains tubulin, a polymerization buffer, GTP (essential for polymerization), and the test compound at a specific concentration.
-
Initiation and Monitoring: Polymerization is initiated by raising the temperature to 37°C. The extent of microtubule formation is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a spectrophotometer.
-
Data Analysis: The rate of polymerization is calculated from the slope of the absorbance curve. The inhibitory effect of the compound is determined by comparing the polymerization rate in its presence to that of a control. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) can then be calculated.
Conclusion
The comparative analysis of this compound and albendazole highlights the potential of fluorinated benzimidazoles as a promising avenue for the development of new anthelmintic agents. While albendazole remains a potent and widely used drug, the data, particularly for Trichinella spiralis, suggests that this compound and its analogues exhibit comparable or even superior efficacy in some contexts.
The most significant finding is the potential for a different mechanism of action. If 2-(trifluoromethyl)benzimidazoles do not primarily target tubulin polymerization, they could be invaluable in combating helminth strains that have developed resistance to traditional benzimidazoles.
Further research is imperative to fully elucidate the efficacy of this compound against a broader range of helminth species of veterinary and human importance, including Haemonchus contortus, Ascaris lumbricoides, and hookworms. Direct, head-to-head comparative studies with albendazole using standardized in vitro and in vivo models are crucial to accurately determine its relative potency. Moreover, a detailed investigation into its mechanism of action and specific molecular targets will be essential for its rational development as a next-generation anthelmintic.
References
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of alebendazole and mebendazole in the treatment of Ascaris and Trichuris infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of current drugs against soil-transmitted helminth infections: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anthelmintic Resistance in Haemonchus contortus: History, Mechanisms and Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
In Vitro Antifungal Efficacy: A Comparative Analysis of 5-Chloro-2-(trifluoromethyl)benzimidazole and Fluconazole
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective antifungal agents, a comprehensive in vitro comparison of 5-Chloro-2-(trifluoromethyl)benzimidazole and the widely used drug fluconazole was conducted. This guide presents a summary of their antifungal activities against key pathogenic fungi, details the experimental methodologies for such comparisons, and explores their known mechanisms of action. This information is intended for researchers, scientists, and professionals in drug development to provide a comparative overview based on available data.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While extensive data is available for fluconazole against a wide range of fungal pathogens, specific MIC values for this compound against common clinical isolates are not widely reported in publicly available literature. The following table summarizes representative MIC ranges for fluconazole against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus to serve as a benchmark for comparison.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | Data not available in searched literature | 0.25 - 128 |
| Cryptococcus neoformans | Data not available in searched literature | 2 - 64[1] |
| Aspergillus fumigatus | Data not available in searched literature | Generally high, often >64[2] |
Note: The efficacy of fluconazole can vary significantly depending on the specific isolate and the presence of drug resistance.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new compounds. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods, such as the M27-A3 guidelines for yeasts, to ensure reproducibility and comparability of results.[3][1][4][5]
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is a standard for determining the MIC of antifungal agents against yeasts like Candida spp. and Cryptococcus spp.
1. Inoculum Preparation:
- Yeast colonies are grown on Sabouraud Dextrose Agar for 24-48 hours.
- A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard.
- This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
2. Antifungal Agent Preparation:
- Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Serial twofold dilutions of the antifungal agents are prepared in 96-well microtiter plates using RPMI 1640 medium.
3. Incubation:
- Each well is inoculated with the prepared yeast suspension.
- The microtiter plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
Mechanisms of Action & Signaling Pathways
Understanding the mechanism of action is vital for the development and optimization of antifungal drugs.
Fluconazole
Fluconazole is a triazole antifungal that acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability and ultimately, fungal cell death.
This compound
The precise antifungal mechanism of this compound is not as well-defined as that of fluconazole. However, benzimidazoles as a class of compounds are known to exert their antifungal effects primarily by disrupting the polymerization of β-tubulin, a key component of microtubules. This interference with microtubule formation disrupts essential cellular processes such as mitosis and cell division, leading to fungal cell death. It is important to note that some recent studies on other benzimidazole derivatives suggest that they may also inhibit ergosterol biosynthesis, indicating a potential for multiple mechanisms of action within this chemical class.[6][7]
Conclusion
Fluconazole remains a cornerstone of antifungal therapy with a well-characterized mechanism of action. While the benzimidazole class of compounds, including this compound, shows promise as potential antifungal agents, a comprehensive understanding of their in vitro efficacy requires more extensive and publicly available quantitative data. Further research to elucidate the specific MICs and the precise molecular targets of this compound is warranted to fully assess its potential as a clinical antifungal agent. The standardized methodologies outlined in this guide provide a framework for such future comparative studies.
References
- 1. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 5-Chloro-2-(trifluoromethyl)benzimidazole in Parasites: A Comparative Guide
Introduction
The relentless evolution of drug resistance in parasites necessitates a continuous search for novel anthelmintics with diverse mechanisms of action. Benzimidazoles have long been a cornerstone of anti-parasitic chemotherapy, primarily targeting the parasite's cytoskeleton. This guide provides a comparative analysis of the mechanism of action of 5-Chloro-2-(trifluoromethyl)benzimidazole, contrasting it with other established anti-parasitic agents. We present supporting experimental data, detailed protocols for validation, and visual representations of key pathways and workflows to aid researchers in the field of drug development.
The Benzimidazole Family: A Primary Focus on Microtubule Disruption
The majority of benzimidazole anthelmintics, such as albendazole and mebendazole, exert their parasiticidal effects by disrupting the polymerization of β-tubulin.[1][2] This action is selective, with a significantly higher binding affinity for parasite tubulin compared to mammalian tubulin, which accounts for their relatively low toxicity in hosts.[3][4] The inhibition of microtubule formation cripples essential cellular processes in the parasite, including glucose uptake and intracellular transport, ultimately leading to paralysis and death.[1]
However, emerging evidence suggests that not all benzimidazole derivatives share this canonical mechanism. Studies on 2-(trifluoromethyl)benzimidazole derivatives, the chemical family to which this compound belongs, have indicated that they may not inhibit tubulin polymerization, pointing towards an alternative mechanism of action.[5] This highlights the importance of detailed mechanistic validation for each new compound within this class.
Comparative Efficacy of Anti-parasitic Agents
The following table summarizes the efficacy of various benzimidazole derivatives and other classes of anthelmintics against a range of parasites.
| Drug Class | Compound | Target Parasite(s) | Efficacy Metric | Observed Efficacy | Reference(s) |
| Benzimidazole | Albendazole | Ascaris lumbricoides | Cure Rate | 95.7% | [6] |
| Hookworm | Cure Rate | 79.5% | [6] | ||
| Trichuris trichiura | Cure Rate | 42.1% (Mebendazole) | [6] | ||
| Mebendazole | Giardia lamblia | IC50 | 30-50 times more effective than metronidazole | [7] | |
| 5-chloro-1H-benzimidazole-2-thiol | Trypanosoma cruzi (NINOA strain) | LC50 | 0.014 mM | [8] | |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis | In vitro activity | Nanomolar activities | [9] | |
| Imidazothiazole | Levamisole | Ascaris lumbricoides | Cure Rate | 97.3% | [6] |
| Tetrahydropyrimidine | Pyrantel Pamoate | Ascaris lumbricoides | Cure Rate | 92.6% | [6] |
| Macrocyclic Lactone | Ivermectin | Onchocerca volvulus (microfilariae) | Microfilariae Reduction | 60% reduction at day 1, 85% by day 30 | [10] |
| Salicylanilide | Niclosamide | Taenia saginata, Hymenolepis nana | - | Effective against various tapeworms | [1] |
| Isoquinoline | Praziquantel | Schistosoma spp. | Worm Burden Reduction | Dose-dependent reduction in adult worms | [10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for classical benzimidazoles is the disruption of microtubule dynamics. The diagram below illustrates this pathway.
Caption: Canonical mechanism of action for benzimidazoles targeting β-tubulin.
In contrast, other anti-parasitic drugs have distinct molecular targets, as depicted below. This highlights the importance of a multi-pronged approach to combat parasitic infections and mitigate resistance.
Caption: Diverse molecular targets of major anti-parasitic drug classes.
Experimental Protocols for Mechanistic Validation
1. Tubulin Polymerization Assay
This in vitro assay is crucial for determining if a compound directly interferes with microtubule formation.
-
Objective: To quantify the effect of this compound on the polymerization of purified parasite tubulin.
-
Materials:
-
Purified parasite tubulin (e.g., from Plasmodium falciparum or a model organism).[11][12]
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA).
-
GTP solution.
-
Test compound (this compound) dissolved in DMSO.
-
Positive control (e.g., Albendazole).
-
Negative control (DMSO vehicle).
-
Spectrophotometer or fluorometer capable of reading at 340 nm or with a fluorescence reporter.
-
-
Procedure:
-
Prepare a reaction mixture containing polymerization buffer and purified tubulin on ice.
-
Add the test compound, positive control, or negative control to the respective reaction tubes.
-
Initiate polymerization by adding GTP and incubating the mixture at 37°C.
-
Monitor the change in absorbance at 340 nm or fluorescence over time. An increase in absorbance/fluorescence indicates tubulin polymerization.
-
Plot the absorbance/fluorescence against time to generate polymerization curves.
-
Compare the curves of the test compound with the positive and negative controls to determine if it inhibits, enhances, or has no effect on tubulin polymerization.
-
The workflow for this assay is outlined below.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
2. In Vivo Efficacy Study in a Murine Model (Adapted for Helminths)
This protocol is a general framework for assessing the in vivo efficacy of an anti-parasitic agent against a helminth infection, such as Schistosoma mansoni.[10]
-
Objective: To determine the in vivo efficacy of this compound in reducing worm burden in an infected animal model.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.[10]
-
Infection: Mice are percutaneously infected with a standardized number of cercariae (e.g., ~120 S. mansoni cercariae).[10]
-
Treatment:
-
Treatment can be initiated at different time points post-infection to target different life stages of the parasite (e.g., 2 and 4 weeks for juvenile and adult worms, respectively).[10]
-
The test compound is administered orally at various doses (e.g., 10, 50, 100 mg/kg).[10]
-
Control groups should include a vehicle control and a positive control with a known effective drug (e.g., Praziquantel).
-
-
Efficacy Assessment:
-
At a predetermined time point post-treatment (e.g., 2 weeks), euthanize the mice.
-
Recover adult worms from the mesenteric veins and liver via perfusion.[10]
-
Calculate the worm burden reduction by comparing the mean number of worms in the treated groups to the vehicle control group.[10]
-
Additionally, ova counts in the liver and intestine can be determined to assess the compound's effect on parasite fecundity.[10]
-
Conclusion
The validation of the mechanism of action for novel anti-parasitic compounds is critical for the development of effective and sustainable treatment strategies. While the benzimidazole class is predominantly known for its tubulin-inhibiting properties, derivatives such as this compound may possess alternative mechanisms of action.[5] The experimental protocols and comparative data provided in this guide offer a framework for the systematic investigation of this and other novel anti-parasitic agents. Further research, including target identification and resistance studies, is essential to fully characterize the therapeutic potential of this compound and to combat the growing threat of parasitic diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antitumor Potentials of Benzimidazole Anthelmintics as Repurposing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of recommended drugs against soil transmitted helminths: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anserpress.org [anserpress.org]
- 8. In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Purification of functional Plasmodium falciparum tubulin allows for the identification of parasite-specific microtubule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Confirmation of Synthesized 5-Chloro-2-(trifluoromethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a developed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of synthesized 5-Chloro-2-(trifluoromethyl)benzimidazole, a key intermediate in pharmaceutical development. The performance of the HPLC method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide details a robust reversed-phase HPLC (RP-HPLC) method and contrasts its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Developed HPLC Method and Potential Impurities
The primary method detailed is a stability-indicating RP-HPLC method designed for the accurate quantification of this compound and the separation of its potential process-related impurities. Common synthetic routes for benzimidazoles involve the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] For this compound, this typically involves the reaction of 4-chloro-o-phenylenediamine with trifluoroacetic acid.
Potential impurities may include:
-
Impurity A: 4-chloro-o-phenylenediamine (unreacted starting material)
-
Impurity B: Trifluoroacetic acid (unreacted starting material)
-
Impurity C: Degradation products or by-products from side reactions.
Experimental Protocols
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthesized this compound and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is employed for this analysis.[3]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A to 20% A over 25 min, then hold at 20% A for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known potential impurities at a concentration of approximately 0.1% of the main analyte concentration to demonstrate specificity.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile or semi-volatile impurities.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 10 min) |
| Injector Temperature | 250 °C |
| Detector (MS) | Scan range m/z 40-500 |
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., Dichloromethane). Derivatization may be necessary for non-volatile impurities.
Alternative Method 2: Capillary Electrophoresis (CE)
Objective: To provide an orthogonal separation technique for purity verification, especially for charged impurities.
Instrumentation: A standard Capillary Electrophoresis system with a UV detector.
CE Conditions:
| Parameter | Recommended Setting |
| Capillary | Fused silica (e.g., 50 µm i.d., 60 cm total length) |
| Background Electrolyte | 25 mM Sodium phosphate buffer (pH 2.5) with 15% Acetonitrile |
| Voltage | 25 kV |
| Detection | UV at 275 nm |
Sample Preparation: Dissolve the sample in the background electrolyte to a concentration similar to the HPLC analysis.
Data Presentation and Performance Comparison
The following tables summarize the expected performance of the proposed HPLC method and its comparison with the alternative analytical techniques. The data presented is based on typical performance characteristics for these methods in pharmaceutical analysis.[4][5][6][7][8]
Table 1: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Precision (%RSD) | ≤ 2.0% | 0.85% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| LOD | Reportable | 0.01% |
| LOQ | Reportable | 0.03% |
| Specificity | No interference at the analyte retention time | Complies |
Table 2: Comparative Performance of Analytical Methods
| Parameter | RP-HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partition chromatography | Volatility and mass-to-charge ratio | Electrophoretic mobility |
| Typical Run Time | 30-40 minutes | 20-30 minutes | 15-25 minutes |
| Resolution | High | Very High | Excellent |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (ng range) |
| Selectivity | High | Very High | High |
| Sample Throughput | Moderate | Moderate | High |
| Cost per Sample | Low | Moderate | Low |
| Key Advantage | Robust, versatile, and widely used in QC | Excellent for volatile impurities and structural elucidation | Orthogonal separation, low solvent consumption |
| Limitation | Not suitable for volatile compounds | Requires volatile and thermally stable analytes | Lower sensitivity for some compounds |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical workflow for method selection and the experimental workflow for the primary HPLC method.
Caption: Logical workflow for selecting an appropriate analytical method for purity determination.
Caption: Step-by-step experimental workflow for the HPLC purity analysis.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soeagra.com [soeagra.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Structure-Activity Relationship of 5-Chloro-2-(trifluoromethyl)benzimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-chloro-2-(trifluoromethyl)benzimidazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds and its close analogs, with a focus on their anticancer and antiparasitic potential. The information presented is collated from various studies to aid in the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. The following table summarizes the in vitro activity of a series of 2-(trifluoromethyl)benzimidazole analogs against various cancer cell lines and parasites. While a complete dataset for a homologous series of this compound derivatives is not available in the public domain, this compilation of related structures provides valuable insights into their SAR.
| Compound ID | R1 | R5 | R6 | Biological Target/Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 1a | H | H | H | Giardia intestinalis | 0.049 | [1] |
| Entamoeba histolytica | 0.058 | [1] | ||||
| Trichomonas vaginalis | 0.026 | [1] | ||||
| 1b | H | Cl | H | Giardia intestinalis | 0.027 | [1] |
| Entamoeba histolytica | 0.035 | [1] | ||||
| Trichomonas vaginalis | 0.012 | [1] | ||||
| 1c | H | NO2 | H | Giardia intestinalis | 0.011 | [1] |
| Entamoeba histolytica | 0.021 | [1] | ||||
| Trichomonas vaginalis | 0.009 | [1] | ||||
| G2 | H | Cl | Cl | Leishmania mexicana | >25 | [2] |
| Trypanosoma cruzi | >25 | [2] | ||||
| ORT14 | p-fluorophenyl | H | H | A549 (Lung Cancer) | 0.377 | [3] |
| HeLa (Cervical Cancer) | 0.188 | [3] | ||||
| HepG2 (Liver Cancer) | 0.188 | [3] | ||||
| ORT15 | o-fluorophenyl | CH3 | H | A549 (Lung Cancer) | 0.354 | [3] |
| HepG2 (Liver Cancer) | 0.177 | [3] |
Key SAR Observations:
-
Antiparasitic Activity: The presence of a trifluoromethyl group at the 2-position is crucial for the potent antiprotozoal activity of benzimidazole derivatives.[1][4] Substitution at the 5-position significantly modulates this activity. For instance, the introduction of a chloro (Compound 1b ) or a nitro group (Compound 1c ) at the 5-position enhances the activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis compared to the unsubstituted analog (Compound 1a ).[1] Interestingly, a 5,6-dichloro substitution (Compound G2 ) resulted in a loss of activity against Leishmania mexicana and Trypanosoma cruzi under the tested conditions.[2]
-
Anticancer Activity: In a series of fluoro-substituted benzimidazoles, the position of the fluorine atom on a phenyl ring at the N1 position influences the antiproliferative activity. For instance, both para-fluoro (Compound ORT14 ) and ortho-fluoro (in combination with a 5-methyl group, Compound ORT15 ) substitutions resulted in potent activity against various cancer cell lines.[3] This suggests that electronic and steric factors of the N1-substituent play a key role in the anticancer efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. The following are outlines of key assays used to evaluate the biological activity of benzimidazole derivatives.
Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[5]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]
Antiparasitic Activity (In Vitro)
The in vitro activity against various protozoan parasites is determined by assessing the viability of the parasites after exposure to the test compounds.
-
Parasite Culture: The parasites (Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis) are cultured in their respective specific media.
-
Compound Incubation: The cultured parasites are incubated with different concentrations of the test compounds for a set period (e.g., 48 hours).
-
Viability Assessment: The viability of the parasites is determined using methods such as direct counting with a hemocytometer or by using viability dyes.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of the parasite growth, is calculated from the dose-response curves.[1]
Tubulin Polymerization Assay
Many benzimidazole derivatives exert their anticancer and antiparasitic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[5]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin in a polymerization buffer supplemented with GTP is prepared.
-
Compound Addition: The test compound at various concentrations is added to the reaction mixture.
-
Polymerization Initiation: The polymerization process is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibition Analysis: The inhibitory effect of the compound is determined by comparing the polymerization curve with that of a control (vehicle-treated) sample.[5]
Visualizing the Mechanism of Action
The following diagram illustrates the mechanism of action of many benzimidazole derivatives, which involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of benzimidazole derivatives.
This guide provides a foundational understanding of the SAR of this compound derivatives and their analogs. Further research focusing on systematic modifications of this scaffold is warranted to develop novel therapeutic agents with enhanced potency and selectivity.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of the Metabolic Stability of 5-Chloro-2-(trifluoromethyl)benzimidazole and Commercial Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic stability of 5-Chloro-2-(trifluoromethyl)benzimidazole against a selection of widely used antifungal drugs. The data presented is based on in vitro studies using human liver microsomes (HLM), a standard preclinical model for assessing drug metabolism. Understanding the metabolic stability of a compound is a critical step in early drug development, as it influences key pharmacokinetic parameters such as half-life, bioavailability, and potential for drug-drug interactions.
Introduction to Metabolic Stability
Metabolic stability is a measure of a drug's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP450) superfamily located in the liver. A compound with high metabolic stability is cleared more slowly from the body, potentially leading to a longer duration of action. Conversely, a compound with low metabolic stability is rapidly metabolized, which may result in a short half-life and the need for more frequent dosing. The trifluoromethyl group present in this compound is known to enhance metabolic stability by blocking potential sites of oxidative metabolism due to the high bond energy of the carbon-fluorine bond.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound in comparison to several common antifungal agents, as determined in human liver microsomes. The data for this compound is an estimation based on qualitative reports for structurally similar compounds, which suggest satisfactory stability.
| Compound | Class | In Vitro Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Primary Metabolizing Enzymes |
| This compound | Benzimidazole | > 60 (Estimated) | < 11.6 (Estimated) | CYP450 enzymes |
| Fluconazole | Triazole | > 240 (Metabolically stable)[1] | Very Low | Minimal hepatic metabolism; primarily renal excretion[1] |
| Voriconazole | Triazole | 72.6 ± 23.7[2] | Moderate | CYP2C19, CYP3A4, CYP2C9[2][3][4] |
| Ketoconazole | Imidazole | Moderate (t½ between 10 and 30 min)[5] | High | CYP3A4[6][7] |
| Itraconazole | Triazole | Low to Moderate | High | CYP3A4[8][9][10] |
Note: The data for this compound is an estimation based on the known metabolic-stabilizing effect of the trifluoromethyl group and qualitative reports of "satisfactory metabolic stability" for similar 2-(trifluoromethyl)benzimidazole derivatives.[11] Direct quantitative data was not available in the searched literature. The half-life for ketoconazole is a general classification.[5]
Experimental Protocols
The following protocols describe the general methodologies used to obtain the in vitro metabolic stability data presented above.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the rate of disappearance of a test compound when incubated with human liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[12]
Materials:
-
Test compound and positive control compounds (e.g., a compound with known metabolic lability)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound, positive control, and internal standard in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
-
Incubation:
-
Add the diluted liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells. A control incubation without the NADPH regenerating system is often included to assess non-CYP450 mediated degradation.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold acetonitrile containing the internal standard.[12] The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed to precipitate the microsomal proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[12]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the formula: t½ = -0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
CYP450 Reaction Phenotyping
Objective: To identify the specific cytochrome P450 isozymes responsible for the metabolism of a drug candidate.
Methods:
-
Recombinant Human CYPs: The test compound is incubated individually with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system. The disappearance of the parent compound is monitored over time to identify which isoforms are capable of metabolizing the drug.
-
Chemical Inhibition in HLM: The test compound is incubated with human liver microsomes in the presence and absence of known selective inhibitors for specific CYP isozymes. A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that particular CYP isozyme in its metabolism.
Visualizations
Experimental Workflow and Metabolic Pathways
Caption: Workflow for an in vitro metabolic stability assay.
Caption: General metabolic pathway of benzimidazoles.
Caption: Relationship between stability and pharmacokinetics.
References
- 1. Pharmacokinetics and tissue penetration of fluconazole in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Hepatic Metabolism Explains Higher Clearance of Voriconazole in Children versus Adults: Role of CYP2C19 and Flavin-Containing Monooxygenase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Revisiting the Metabolism and Bioactivation of Ketoconazole in Human and Mouse Using Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The clinical pharmacokinetics of itraconazole: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population Pharmacokinetic Modeling of Itraconazole and Hydroxyitraconazole for Oral SUBA-Itraconazole and Sporanox Capsule Formulations in Healthy Subjects in Fed and Fasted States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Docking Studies of 5-Chloro-2-(trifluoromethyl)benzimidazole with Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking studies of 5-Chloro-2-(trifluoromethyl)benzimidazole and its closely related derivatives with various protein targets implicated in cancer, parasitic infections, and viral diseases. Due to the limited availability of direct docking studies for this compound against a wide range of proteins, this guide incorporates data from studies on highly similar compounds to provide insights into its potential binding affinities and therapeutic applications.
Data Presentation: Comparative Binding Affinities
The following table summarizes the quantitative data from molecular docking studies of benzimidazole derivatives with various protein targets. It is important to note that the specific compound of interest, this compound, has limited direct docking data available in the public domain. Therefore, data for structurally related compounds are included to infer potential interactions.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Free Energy (MM-GBSA) (kcal/mol) | Therapeutic Area |
| 5-chlorobenzimidazolyl-chalcone derivative | Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) - Sensitive | 1J3I | - | -46.54 | Antiparasitic[1] |
| 5-chlorobenzimidazolyl-chalcone derivative | Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (PfDHFR-TS) - Resistant | 4DP3 | - | -63.09 | Antiparasitic[1] |
| 2-(trifluoromethyl)benzimidazole derivative | Cystine/glutamate antiporter (system Xc-) | Not Specified | Not Specified | Not Specified | Anticancer[2][3] |
| Benzimidazole derivative | Epidermal Growth Factor Receptor (EGFR) | Not Specified | -11.04 | Not Specified | Anticancer[4] |
| Benzimidazole derivative | B-Raf proto-oncogene (BRAF) | Not Specified | Not Specified | Not Specified | Anticancer[5] |
| Benzimidazole derivative | Cyclin-dependent kinase 8 (CDK-8) | 5FGK | Good docking score | Not Specified | Anticancer[6] |
| Benzimidazole derivative | Estrogen Receptor Alpha (ER-alpha) | 3ERT | Good docking score | Not Specified | Anticancer[6] |
| Benzimidazole derivative | SARS-CoV-2 Spike Glycoprotein | 6VSB | -7.3 | Not Specified | Antiviral[7] |
| Benzimidazole derivative | SARS-CoV-2 Papain-like Protease | 6W9C | -6.7 | Not Specified | Antiviral[7] |
| Benzimidazole derivative | Beta-tubulin | Not Specified | -8.50 | Not Specified | Antiparasitic[8] |
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the detailed experimental protocols from the key studies.
Molecular Docking of 5-chlorobenzimidazolyl-chalcones with PfDHFR-TS[1]
-
Software: Not explicitly stated, but common molecular docking software suites were likely used.
-
Protein Preparation: The crystal structures of the sensitive (PDB ID: 1J3I) and resistant (PDB ID: 4DP3) strains of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) were obtained from the Protein Data Bank.
-
Ligand Preparation: The 3D structures of the 5-chlorobenzimidazolyl-chalcone derivatives were generated and optimized.
-
Docking Procedure: Molecular docking was performed to predict the binding modes of the ligands within the active sites of the target proteins.
-
Binding Free Energy Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was used to calculate the binding free energies of the docked complexes.
General Molecular Docking Workflow for Benzimidazole Derivatives
A general workflow for molecular docking studies, as described in various cited papers, is as follows:
-
Target Selection and Preparation: A biologically relevant protein target is chosen, and its 3D structure is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn using chemical drawing software and converted to a 3D structure. The ligand's geometry is then optimized.
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking algorithm is used to explore the conformational space of the ligand within the active site of the protein and to predict the best binding poses.
-
Scoring and Analysis: The predicted binding poses are ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.
Mandatory Visualization
Molecular Docking Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for in silico molecular docking studies.
Signaling Pathway of EGFR, a Potential Target
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Benzimidazole derivatives have been shown to inhibit its activity. The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. citedrive.com [citedrive.com]
- 8. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 5-Chloro-2-(trifluoromethyl)benzimidazole versus other benzimidazoles against resistant strains
A Guide for Researchers and Drug Development Professionals
The rise of anthelmintic resistance, particularly to the widely used benzimidazole (BZD) class of drugs, presents a significant challenge in human and veterinary medicine. This guide provides a comparative analysis of the efficacy of 5-Chloro-2-(trifluoromethyl)benzimidazole against other common benzimidazoles, with a focus on strains exhibiting resistance. The inclusion of chloro and trifluoromethyl moieties is a key structural modification aimed at overcoming known resistance mechanisms.
Mechanism of Action and Resistance
Benzimidazoles exert their anthelmintic effect by binding to β-tubulin, a subunit of microtubules. This binding disrupts microtubule polymerization, leading to impaired cell structure, division, and intracellular transport, ultimately causing parasite death. The primary mechanism of BZD resistance in parasitic nematodes involves single nucleotide polymorphisms in the β-tubulin gene, leading to amino acid substitutions at specific codons, most notably at positions 200 (F200Y), 198 (E198A), and 167 (F167Y). These mutations reduce the binding affinity of benzimidazoles to β-tubulin, thereby diminishing their efficacy.
Safety Operating Guide
Navigating the Safe Disposal of 5-Chloro-2-(trifluoromethyl)benzimidazole: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-2-(trifluoromethyl)benzimidazole, a compound that requires careful management. Adherence to these protocols is critical for minimizing risks and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This chemical is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause serious skin and eye irritation.[1][2]
Key Safety Information:
| Hazard Classification | Handling Precautions | Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] | Chemical-resistant gloves, protective clothing, face shield, and safety goggles.[1][3] |
| Skin Corrosion/Irritation | Avoid contact with skin.[3] | Wear protective gloves and clothing.[3] |
| Serious Eye Damage/Irritation | Avoid contact with eyes.[3] | Wear eye and face protection.[3] |
Ensure that eyewash stations and safety showers are readily accessible in the work area.[1]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal plant.[1][3] Attempting to neutralize or dispose of this chemical through standard laboratory drains is not recommended and should be avoided.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent paper, disposable labware) in a suitable, properly labeled, and sealable container.
-
The container must be compatible with the chemical.
-
Clearly label the container as hazardous waste, indicating the full chemical name: "Waste this compound".
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal by a licensed professional waste disposal service.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling, transport, and disposal.
-
-
Disposal of Empty Containers:
-
Contaminated packaging and empty containers should be disposed of in the same manner as the unused product.[3] Do not attempt to clean or reuse the containers unless following a specific, approved institutional protocol.
-
Spill Cleanup Protocol
In the event of a spill, follow these procedures while wearing appropriate PPE:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Carefully sweep or shovel the spilled solid material into a suitable container for disposal.[3]
-
Avoid generating dust during the cleanup process.[3]
-
Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials for disposal as hazardous waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-2-(trifluoromethyl)benzimidazole
Essential safety and logistical protocols for the handling and disposal of 5-Chloro-2-(trifluoromethyl)benzimidazole are critical for ensuring a secure laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing personal protective equipment, operational handling, and proper disposal methods.
When working with this compound, a halogenated organic compound, adherence to stringent safety measures is paramount to minimize exposure risks and prevent environmental contamination. The following guidelines are based on the hazard profiles of structurally similar compounds and established best practices for laboratory safety.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of Personal Protective Equipment (PPE) are fundamental to minimizing direct contact with this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves is recommended. For prolonged contact, consider butyl rubber gloves.[1][2] | To prevent skin contact and absorption. The use of two pairs of gloves provides an additional layer of protection.[1] |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][2] | To protect the eyes and face from splashes and airborne particles of the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder form of the chemical outside of a certified chemical fume hood.[2] | To prevent the inhalation of fine particles that may cause respiratory irritation.[1][2] |
| Protective Clothing | A lab coat or a disposable gown made of a low-permeability fabric should be worn over personal clothing.[1][2] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1] |
| Footwear | Closed-toe shoes are required at all times within the laboratory.[1] | To protect the feet from potential spills. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring the integrity of your experiments. All handling of this compound powder should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[1][3]
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1]
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as outlined in the table above.
Handling:
-
Carefully weigh the required amount of the compound, avoiding the generation of dust.[1]
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands and any exposed skin with soap and water immediately after handling.[1][2]
-
Properly doff and dispose of all single-use PPE as hazardous waste.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm and comply with regulations.
Waste Segregation:
-
As a halogenated organic compound, all waste containing this compound must be collected separately from non-halogenated chemical waste.[5]
Container Labeling:
-
Use a designated, clearly labeled, and sealed container for all hazardous waste.[5] The label should include "Hazardous Waste," the chemical name "this compound," and any other components in the waste stream.[5]
Disposal Procedure:
-
All materials contaminated with the compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.[1]
-
The final disposal should be carried out through a licensed hazardous waste management company in accordance with federal, state, and local regulations.[5]
-
For empty containers, the first rinse should be collected and disposed of as hazardous waste.[6]
Emergency Procedures
Spill Response:
-
In the event of a small spill, absorb the material with an inert, dry absorbent.[5]
-
Carefully sweep or vacuum the spilled material to avoid generating dust.[5]
-
Place all contaminated materials into a labeled hazardous waste container.[5]
-
Thoroughly decontaminate the spill area.[5]
-
Do not allow the spilled material to enter drains or waterways.[5]
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
